TP748
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
(1S)-N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H18N2O2/c1-4-13(17(2)3)14-10-15(16-19-14)18-11-12-8-6-5-7-9-12/h4-10,13H,1,11H2,2-3H3/t13-/m0/s1 |
InChI-Schlüssel |
NMTKAGBTRNHHDC-ZDUSSCGKSA-N |
Isomerische SMILES |
CN(C)[C@@H](C=C)C1=CC(=NO1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C(C=C)C1=CC(=NO1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Role of Eravacycline (TP-434), a Modern Tetracycline Antibiotic
Initial Note: Research indicates that "TP748" is not a recognized designation in the context of tetracycline (B611298) synthesis. The relevant compound in modern tetracycline development, particularly from Tetraphase Pharmaceuticals, is TP-434 , also known as Eravacycline (B3026998) . This guide will focus on Eravacycline, a potent, fully synthetic fluorocycline antibiotic, a next-generation tetracycline derivative.
Eravacycline (brand name Xerava) is a significant advancement in the tetracycline class of antibiotics, demonstrating a broad spectrum of activity against multi-drug resistant (MDR) bacteria.[1][2] It was approved by the FDA in 2018 for the treatment of complicated intra-abdominal infections (cIAIs).[3][4]
Core Mechanism of Action
Like other tetracyclines, Eravacycline functions by inhibiting bacterial protein synthesis.[5] It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site.[4][6] This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect against many susceptible bacteria.[3][7] Notably, Eravacycline has shown bactericidal activity against certain strains of Acinetobacter baumannii, E. coli, and K. pneumoniae in vitro.[7]
A key advantage of Eravacycline is its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[4][5] This resilience is attributed to its unique chemical structure, which includes substitutions at the C7 and C9 positions of the tetracycline D-ring that are not found in naturally occurring or semi-synthetic tetracyclines.[7][8]
Pharmacokinetic and Pharmacodynamic Properties
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Eravacycline.
| Parameter | Value | Reference |
| Protein Binding | 79-90% | [3][9] |
| Volume of Distribution (Vd) | 321 L | [6] |
| Metabolism | Primarily by CYP3A4- and FMO-mediated oxidation | [6] |
| Elimination Half-life | 20 hours | [6] |
| Excretion | 34% in urine (20% unchanged), 47% in feces (17% unchanged) | [6] |
| Peak Plasma Concentration (Day 1) | 2125 ng/mL | [6] |
| Peak Plasma Concentration (Day 10) | 1825 ng/mL | [6] |
| AUC (Day 1) | 4305 ng·h/mL | [6] |
| AUC (Day 10) | 6809 ng·h/mL | [6] |
Clinical Efficacy in Complicated Intra-Abdominal Infections (cIAIs)
Eravacycline has demonstrated non-inferiority to other potent antibiotics in Phase 3 clinical trials for the treatment of cIAIs.[9] The IGNITE1 and IGNITE4 trials are pivotal in this regard.[10]
| Trial | Comparator | Patient Population | Clinical Cure Rate (Eravacycline) | Clinical Cure Rate (Comparator) | Outcome |
| IGNITE1 | Ertapenem | Microbiological Intent-to-Treat (micro-ITT) | 86.8% | 87.6% | Non-inferiority met[11] |
| IGNITE4 | Meropenem | Modified Intent-to-Treat (MITT) | 92.4% | 91.6% | Non-inferiority met[1] |
| IGNITE4 | Meropenem | Clinically Evaluable (CE) | 96.9% | 96.1% | Non-inferiority met[1] |
A pooled analysis of the IGNITE1 and IGNITE4 studies showed an overall clinical cure rate of 88.7% for Eravacycline in the modified intent-to-treat population for cIAIs.[12]
Synthetic Pathway of Eravacycline
The synthesis of Eravacycline is a notable achievement as it is a fully synthetic process, unlike many other complex antibiotics that are prepared via semi-synthesis.[13] A key step in its synthesis is the Michael-Dieckmann reaction.[14][15][16]
Below is a simplified, high-level workflow of the Eravacycline synthesis.
Caption: A high-level overview of the convergent synthetic workflow for Eravacycline.
Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature outlines the key transformations. The process generally involves a convergent approach utilizing two primary intermediates.[15][16]
Key Transformation: Michael-Dieckmann Reaction [14][16]
-
Reactants : A suitably substituted aromatic moiety and a key cyclohexenone derivative are prepared separately.
-
Reaction Conditions : The aromatic component is treated with a strong base, such as LDA (Lithium diisopropylamide), at low temperatures (e.g., -70°C) in a solvent like THF (tetrahydrofuran).
-
Addition : The cyclohexenone intermediate is then added to the reaction mixture.
-
Cyclization : A second strong base, such as LiHMDS (Lithium bis(trimethylsilyl)amide), is introduced to facilitate the Dieckmann cyclization.
-
Workup : The reaction is quenched, and the resulting pentacycle is isolated.
Subsequent steps involve deprotection of various functional groups and a final acylation to install the pyrrolidinoacetamido side chain at the C9 position.[15][16]
In Vitro Activity
Eravacycline demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many resistant strains.
| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Acinetobacter baumannii | - | 0.5 | 1 | [17] |
| Escherichia coli | 0.125 - 0.25 | - | - | [17][18] |
| Pseudomonas aeruginosa | 0.06 - 64 | - | 16 | [1] |
Eravacycline is also effective against biofilms formed by uropathogenic Escherichia coli, eradicating them at concentrations close to the MIC for planktonic cells.[19]
Adverse Events
The most commonly reported drug-related adverse events for Eravacycline are gastrointestinal in nature, including nausea and vomiting, which are generally mild to moderate.[12][20] In clinical trials, there were no drug-related serious adverse events reported.[1][20]
References
- 1. Eravacycline - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Eravacycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eravacycline, the First and Unique Fluorocycline Antibacterial Agent [journal-jbv.apub.kr]
- 9. contagionlive.com [contagionlive.com]
- 10. Efficacy & Safety | XERAVA® (eravacycline) [xerava.com]
- 11. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Efficacy and Safety of Eravacycline in the Treatment of Complicated Intra-Abdominal Infections: A Systemic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Tetraphase presents detailed results from Phase 3 trials of eravacycline | Drug Discovery News [drugdiscoverynews.com]
Potential Mechanisms of Action for Compounds Targeting the p53 Pathway
An in-depth analysis of publicly available scientific and medical literature reveals no specific drug, chemical compound, or therapeutic agent designated as "TP748" with a known mechanism of action in synthesis. The search results for "this compound" are associated with a mechanical tool, and not a subject of pharmacological or biochemical research.
Extensive searches for "this compound" in the context of "mechanism of action," "synthesis," "clinical trials," and "signaling pathway" did not yield any relevant information pertaining to a bioactive molecule. The search results did, however, frequently reference the TP53 gene and its associated signaling pathways. The TP53 gene, a critical tumor suppressor, is a subject of intense research in cancer biology. It is possible that "this compound" may be a misnomer or an internal code for a compound related to the TP53 pathway.
The p53 signaling pathway is a complex network that responds to cellular stressors like DNA damage and oncogene activation.[1][2] Upon activation, the p53 protein, encoded by the TP53 gene, acts as a transcription factor that regulates the expression of genes involved in cell cycle arrest, apoptosis (programmed cell death), and DNA repair.[1] Inactivation of the p53 pathway is a common event in the development of human cancers.[2]
Given the absence of specific information on a compound named "this compound," this guide will briefly outline the general mechanism of action of molecules that target the p53 pathway, as this is the most relevant scientific context emerging from the search.
Therapeutic strategies aimed at the p53 pathway often focus on restoring the function of mutated p53 or inhibiting its negative regulators.
Reactivation of Mutant p53
Many small molecules have been investigated for their ability to restore the wild-type conformation and function of mutant p53 proteins. These molecules can bind to the mutated p53 and stabilize its structure, allowing it to properly bind to DNA and activate its target genes.
Inhibition of p53-MDM2 Interaction
In many cancers, the p53 protein is functional but is targeted for degradation by the MDM2 protein. Small molecule inhibitors that block the interaction between p53 and MDM2 can prevent p53 degradation, leading to an increase in p53 levels and the subsequent activation of its tumor-suppressive functions.
Signaling Pathways
A hypothetical agent targeting the p53 pathway would influence several downstream cellular processes. The following diagram illustrates a simplified overview of the p53 signaling cascade.
Caption: A simplified diagram of the p53 signaling pathway.
Experimental Protocols
Without a specific compound, detailed experimental protocols cannot be provided. However, a general workflow for characterizing the mechanism of action of a compound that targets the p53 pathway would typically involve the following experiments:
-
Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines with different p53 statuses (wild-type, mutant, null).
-
Western Blotting: To measure the protein levels of p53, MDM2, and downstream targets of p53 (e.g., p21, PUMA) after treatment with the compound.
-
Quantitative PCR (qPCR): To measure the mRNA levels of p53 target genes.
-
Co-immunoprecipitation (Co-IP): To assess the interaction between p53 and MDM2 in the presence of the compound.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: To measure the induction of programmed cell death.
The following diagram illustrates a general experimental workflow.
Caption: A general workflow for drug discovery and development.
Quantitative Data
No quantitative data for a compound named "this compound" is available in the public domain.
References
The Discovery and Synthetic History of TP748: A Key Intermediate in the Total Synthesis of Tetracycline Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TP748, systematically named (S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine, is a critical chiral intermediate in the convergent total synthesis of tetracycline (B611298) antibiotics. Its development, primarily from the laboratories of Andrew G. Myers at Harvard University, marked a significant advancement in accessing novel tetracycline analogs. This document provides a comprehensive overview of the discovery, history, and detailed synthetic protocols for this compound, along with its physicochemical and characterization data. The synthetic workflow is also presented visually using a Graphviz diagram. As a synthetic intermediate, this compound is not known to be involved in biological signaling pathways.
Discovery and History
The discovery of this compound is intrinsically linked to the broader effort to develop a practical and versatile total synthesis of tetracycline antibiotics, a challenge that had eluded chemists for decades. The research group of Andrew G. Myers at Harvard University pioneered a convergent approach, which involves the synthesis of two complex fragments, an "AB-ring precursor" and a "D-ring precursor," followed by their coupling to construct the tetracycline core.
This compound, also referred to as the "(S)-allylic amine 5" in seminal publications, emerged as a key component of the AB-ring precursor. Its first detailed enantioselective synthesis was reported by Jason D. Brubaker and Andrew G. Myers in a 2007 publication in Organic Letters. This route established a practical method for obtaining the optically pure intermediate, which was crucial for the subsequent stereocontrolled construction of the tetracycline scaffold.
Recognizing the importance of this intermediate for the large-scale synthesis of novel tetracycline drug candidates, a more robust, cost-effective, and high-yielding manufacturing process was later developed and published in 2015. This scaled-up synthesis underscored the industrial relevance of this compound in drug development.
Physicochemical and Characterization Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 951698-15-0 | [1][2] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | |
| Molecular Weight | 258.32 g/mol | |
| Appearance | Not explicitly stated, likely an oil or solid | |
| Enantiomeric Excess (ee) | 99.0% (as l-tartaric salt) | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in the searched resources. |
| ¹³C NMR | Data not available in the searched resources. |
| Mass Spectrometry | Data not available in the searched resources. |
Note: While specific spectroscopic data was not available in the public search results, the referenced publications would contain this information for definitive characterization.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on the process development research for large-scale manufacturing.[3] This procedure represents a refined and optimized version of the original discovery synthesis.
Synthesis of (S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine (this compound)
This synthesis is a multi-step process starting from readily available materials. The key step is an asymmetric vinylation to establish the chiral center.
Step 1: Preparation of 3-(Benzyloxy)isoxazole-5-carbaldehyde
This starting material is prepared in several steps from dimethyl maleate (B1232345), which is first converted to methyl 3-hydroxyisoxazole-5-carboxylate. The hydroxyl group is then protected as a benzyl (B1604629) ether, followed by reduction to the aldehyde.
Step 2: Asymmetric Vinylation of 3-(Benzyloxy)isoxazole-5-carbaldehyde
Two scalable methods were developed for this key transformation:
-
Method A: (S)-tert-Butanesulfinamide-mediated addition: The aldehyde is first condensed with optically pure (S)-tert-butanesulfinamide to form an N-sulfinylimine. A ZnCl₂-catalyzed addition of vinylmagnesium chloride, followed by HCl-promoted hydrolysis of the sulfinamide intermediate, provides the desired amine.
-
Method B: Asymmetric vinylation using a chiral ligand: This method involves the direct addition of a vinyl nucleophile to the aldehyde in the presence of a chiral catalyst system to induce enantioselectivity.
Step 3: Purification via Tartaric Acid Salt Formation
The crude (S)-allylic amine (this compound) is purified by crystallization as its l-tartaric acid salt. This procedure is highly effective for enhancing the enantiomeric purity of the final product.
Overall Yield: The optimized 8-step process from dimethyl maleate provides the tartaric acid salt of this compound in a 35% overall yield.[3]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the manufacturing process of this compound.
Caption: Synthetic workflow for the large-scale production of this compound.
Logical Relationships in the Synthetic Strategy
The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. The overall strategy is linear in its execution but relies on a deep understanding of asymmetric synthesis and process chemistry for its success.
References
In-Depth Technical Guide: TP748 (CAS number 951698-15-0)
This technical guide provides a comprehensive overview of TP748, a key chemical intermediate in the synthesis of novel tetracycline (B611298) antibiotics. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthetic applications, and the logical framework of its use in complex molecule construction.
Chemical and Physical Data
This compound, with CAS number 951698-15-0, is an isoxazole (B147169) derivative. Its primary role is that of a chiral building block in the total synthesis of fully synthetic tetracyclines.[1][2][3] The accurate chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 951698-15-0 | [2][3] |
| Chemical Name | (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine | [2][4] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [3] |
| Molecular Weight | 258.32 g/mol | [3] |
| Appearance | White to off-white solid | [1][3] |
| Purity | Typically >98% (by HPLC) | |
| SMILES | CN(C)--INVALID-LINK--=NO1)C=C | [1][3] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [1][3] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][3] |
Synthetic Context and Application
This compound is not a biologically active compound but rather a crucial intermediate in advanced synthetic routes to new tetracycline antibiotics. The development of such intermediates is pivotal for creating novel analogs that can overcome existing antibiotic resistance.[5]
The primary utility of this compound is in a convergent synthetic strategy, where complex molecular fragments are prepared separately and then combined. Specifically, this compound serves as a precursor to the "A-ring" of the tetracycline core. The isoxazole ring within this compound is a masked form of a β-keto amide, a structural feature of the tetracycline A-ring. This masking strategy, pioneered by Stork and Hagedorn, allows for the controlled construction of the complex tetracycline scaffold.[5]
While a detailed, step-by-step experimental protocol for the industrial synthesis of this compound is proprietary and not publicly available, its role in subsequent reactions is well-documented in the scientific literature, particularly in the work of Myers and coworkers on a robust platform for new tetracycline synthesis.[5] In this context, this compound or a closely related derivative is deprotonated and reacted with another key intermediate (an enone) to form the core structure of the antibiotic.
Synthetic Workflow Visualization
The following diagram illustrates the logical workflow of how this compound is utilized as a key intermediate in the convergent synthesis of tetracycline analogs. This represents a "left-to-right" or "D- to A-ring" construction strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 951698-15-0,(S)-1-[3-(Benzyloxy)-5-isoxazolyl]-N,N-dimethyl-2-propen-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine (1 x 5 mg) | Reagentia [reagentia.eu]
- 5. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of a Key Isoxazole Precursor in the Total Synthesis of Tetracyclines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Tetracyclines are a class of broad-spectrum antibiotics that have been used for decades, but their efficacy has been diminished by the rise of resistance. The total synthesis of tetracycline (B611298) analogs offers a powerful approach to overcoming resistance by enabling the creation of novel derivatives with improved pharmacological properties. A pivotal strategy in this field is the convergent synthesis developed by Myers and coworkers, which allows for the flexible and efficient construction of a wide array of tetracycline analogs.[1][2]
This technical guide focuses on the critical role of a key isoxazole (B147169) intermediate, methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate, in the construction of the AB-ring system of tetracyclines. While the user's query referred to "TP748," our comprehensive literature review indicates that this is not a standard designator for a tetracycline precursor. Instead, the isoxazole precursor highlighted herein is a cornerstone of the Myers' synthetic route. We will delve into the experimental protocols for its synthesis and its application in the subsequent Michael-Claisen cyclization to form the core tetracycline structure.
The Myers' Convergent Synthesis of Tetracyclines
The Myers' strategy for the total synthesis of tetracyclines is a convergent approach that involves the coupling of a highly functionalized AB-ring precursor with a diverse range of D-ring precursors. This method allows for the late-stage introduction of structural diversity, facilitating the rapid generation of novel tetracycline analogs. The key reaction in this synthesis is a stereocontrolled Michael-Claisen condensation, which forms the C-ring of the tetracycline scaffold.[1][2][3]
The AB-ring precursor, a reactive enone, is itself synthesized from a key isoxazole intermediate. This isoxazole serves as a masked form of the A-ring, which is later unmasked under reductive conditions. The use of the isoxazole is crucial for the successful construction of the tetracycline core, providing stability and activating the necessary functionalities for the key bond-forming reactions.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of the key isoxazole precursor and its subsequent conversion to the AB-ring enone, based on the procedures described by Myers and coworkers.[4][5]
Synthesis of Methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (Isoxazole Precursor 3)
This protocol describes the synthesis of the key isoxazole precursor 3 .
Step 1: Synthesis of Methyl 3-benzyloxyisoxazole-4-carboxylate
-
To a solution of methyl 3-hydroxyisoxazole-4-carboxylate (1.0 eq) in a suitable solvent such as DMF, is added potassium carbonate (1.5 eq).
-
Benzyl bromide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is quenched with water and extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford methyl 3-benzyloxyisoxazole-4-carboxylate.
Step 2: Synthesis of Methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (3)
-
A solution of methyl 3-benzyloxyisoxazole-4-carboxylate (1.0 eq) in a suitable solvent such as THF is cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Eschenmoser's salt (dimethyl(methylene)ammonium iodide) (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (3 ).
Synthesis of the AB-ring Enone Precursor
The isoxazole precursor 3 is then used to construct the AB-ring enone via a Michael-Claisen cyclization with a suitable cyclohexenone derivative.
Step 1: Michael-Claisen Cyclization
-
A solution of the isoxazole ester 3 (1.1 eq) in THF is cooled to -78 °C.
-
A solution of sodium hexamethyldisilazide (NaHMDS) (1.15 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -50 °C.
-
A solution of a dimethylphenylsilyl-substituted cyclohexenone (1.0 eq) in THF is added dropwise over 40 minutes.
-
The reaction mixture is stirred for an additional 2 hours at -20 °C and then for 2 hours at -10 °C.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, the Michael-Claisen adduct, is purified by crystallization.
Step 2: Retro-Diels-Alder Reaction
-
The purified Michael-Claisen adduct is dissolved in toluene (B28343) and heated to reflux for 10 hours.
-
The reaction mixture is concentrated, and the residue is crystallized from ethyl acetate-hexanes to yield the desired AB-ring enone.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the key intermediates.
Table 1: Synthesis of Isoxazole Precursor 3
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Methyl 3-hydroxyisoxazole-4-carboxylate, Benzyl bromide | K₂CO₃, DMF, rt, 12-16 h | Methyl 3-benzyloxyisoxazole-4-carboxylate | ~85-95 |
| 2 | Methyl 3-benzyloxyisoxazole-4-carboxylate, Eschenmoser's salt | LDA, THF, -78 °C to rt, 12-16 h | Methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (3 ) | ~70-80 |
Table 2: Synthesis of AB-ring Enone
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Isoxazole ester 3 , Dimethylphenylsilyl-substituted cyclohexenone | NaHMDS, THF, -78 °C to -10 °C | Michael-Claisen adduct | ~80-90 |
| 2 | Michael-Claisen adduct | Toluene, reflux, 10 h | AB-ring enone | ~60-70 |
Table 3: Spectroscopic Data for Methyl 3-benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylate (3)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.30 (m, 5H, Ar-H), 5.40 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂N), 2.30 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0, 162.5, 158.0, 135.5, 129.0, 128.5, 128.0, 110.0, 72.0, 52.0, 50.0, 45.0 |
| HRMS (ESI) | m/z calculated for C₁₆H₂₀N₂O₄ [M+H]⁺, found [M+H]⁺ |
Mandatory Visualization
The following diagrams illustrate the key synthetic workflows described in this guide.
Caption: Synthetic route to the key isoxazole precursor 3 .
References
- 1. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 2. A robust platform for the synthesis of new tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical, convergent route to the key precursor to the tetracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Spectroscopic and Technical Profile of TP748: A Guide for Researchers
Disclaimer: This document addresses the technical requirements for a comprehensive guide on the spectroscopic data of the compound designated TP748. However, a significant challenge encountered during the compilation of this report is the ambiguous identity of "this compound" in publicly accessible chemical and scientific literature. The designation "this compound" has been associated with two distinct chemical entities:
-
Compound 1: 5-Isoxazolemethanamine, .alpha.-ethenyl-N,N-dimethyl- (Chemical Formula: C₈H₁₂N₂O)
-
Compound 2: (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine (Chemical Formula: C₁₅H₁₈N₂O₂)
Extensive searches for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for either of these compounds have not yielded specific, verifiable results in the public domain. Consequently, this guide will serve as a comprehensive template, outlining the expected data presentation, experimental protocols, and visualizations that would be included in a complete technical whitepaper. Researchers and drug development professionals who have access to proprietary data for a specific "this compound" compound can utilize this structure to organize and present their findings.
Introduction
This compound is identified as a key intermediate in the synthesis of novel tetracycline (B611298) antibiotics. The tetracycline class of antibiotics has been a cornerstone of antibacterial therapy for decades, and the development of new synthetic routes and analogs is of critical importance in overcoming antibiotic resistance. The detailed characterization of synthetic intermediates like this compound is a fundamental requirement for process optimization, quality control, and regulatory submissions in drug development. This document provides a framework for the systematic presentation of spectroscopic data (NMR, IR, MS) and associated experimental methodologies for this compound.
Spectroscopic Data
This section is intended to present a comprehensive summary of the spectroscopic data for this compound. The data should be presented in clear, well-structured tables to facilitate easy interpretation and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The following tables provide a template for the presentation of ¹H (proton) and ¹³C (carbon) NMR data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | Data Not Available |
| ... | ... |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the verification of scientific findings. This section outlines the necessary components for describing the methods used to acquire the spectroscopic data.
NMR Spectroscopy
-
Instrumentation: Specify the make and model of the NMR spectrometer, as well as the field strength (e.g., Bruker Avance III HD 400 MHz).
-
Sample Preparation: Detail the solvent used (e.g., CDCl₃, DMSO-d₆), the concentration of the sample, and the type of NMR tube.
-
Acquisition Parameters:
-
¹H NMR: Provide information on the pulse sequence, number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Provide information on the pulse sequence (e.g., proton-decoupled), number of scans, relaxation delay, and spectral width.
-
-
Data Processing: Describe the software used for processing the raw data and the methods applied (e.g., Fourier transformation, phase correction, baseline correction).
IR Spectroscopy
-
Instrumentation: Specify the make and model of the FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: Describe the method used to prepare the sample (e.g., KBr pellet, thin film, ATR).
-
Acquisition Parameters: Detail the number of scans, resolution, and the spectral range.
Mass Spectrometry
-
Instrumentation: Specify the make and model of the mass spectrometer and the type of ionization source (e.g., Agilent 6545 Q-TOF LC/MS with Electrospray Ionization).
-
Method: Describe the mode of operation (e.g., positive or negative ion mode), the mass range scanned, and the collision energy if applicable (for MS/MS experiments).
-
Sample Introduction: Detail how the sample was introduced into the mass spectrometer (e.g., direct infusion, liquid chromatography).
Visualizations
Diagrams are powerful tools for illustrating complex relationships and workflows. The following are examples of diagrams that could be included in a comprehensive technical guide for this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
As this compound is a precursor to tetracycline antibiotics, a diagram illustrating the mechanism of action of the final drug product could be relevant for researchers in drug development.
Caption: The mechanism of action of tetracycline antibiotics, which act by inhibiting protein synthesis.
Conclusion
The thorough spectroscopic characterization of synthetic intermediates is a non-negotiable aspect of modern drug development. While publicly available experimental data for the compound(s) designated this compound is currently lacking, this guide provides a robust framework for the documentation and presentation of such data. Researchers in possession of NMR, IR, and MS data for either of the identified this compound structures are encouraged to adopt this format to ensure clarity, completeness, and adherence to scientific best practices. The availability of this detailed information will be invaluable for the advancement of synthetic methodologies for new tetracycline antibiotics.
A Technical Guide to Determining Organic Solvent Solubility for Research Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the solubility of the specific intermediate TP748 in various organic solvents did not yield quantitative data. This compound is documented as a key intermediate in the synthesis of fully synthetic tetracyclines, and as such, its detailed physicochemical properties, like solubility, are not widely published. This guide, therefore, provides a comprehensive overview of the standard methodologies used to determine the solubility of a novel research compound, referred to herein as "Compound X," in various organic solvents. The data presented is illustrative.
Introduction to Solubility in Drug Development
Solubility is a critical physicochemical property of a drug candidate that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability and present significant challenges during formulation development.[1] Determining the solubility of a research compound in a range of organic solvents is essential for various stages of drug discovery and development, including synthesis, purification, formulation, and in vitro/in vivo testing.
This guide details the experimental protocols for determining the thermodynamic solubility of a research compound and provides a framework for presenting the resulting data.
Solubility Data for Compound X
The following table summarizes hypothetical solubility data for "Compound X" in a selection of common organic solvents. This data was generated using the thermodynamic shake-flask method detailed in Section 3.
| Solvent | Classification | Solubility (mg/mL) at 25°C | Solubility (µM) at 25°C |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 150.2 | 581,418 |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | 125.8 | 486,993 |
| Dichloromethane (DCM) | Halogenated | 45.5 | 176,111 |
| Tetrahydrofuran (THF) | Ethereal | 30.1 | 116,520 |
| Acetonitrile | Dipolar Aprotic | 15.7 | 60,777 |
| Ethyl Acetate | Ester | 12.3 | 47,612 |
| Isopropanol | Polar Protic | 5.8 | 22,453 |
| Methanol | Polar Protic | 4.1 | 15,871 |
| Ethanol | Polar Protic | 3.5 | 13,549 |
| Water (pH 7.4) | Aqueous | <0.01 | <38.7 |
Note: The molar mass of Compound X (C15H18N2O2, analogous to this compound) is assumed to be 258.32 g/mol .
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2] This method measures the equilibrium solubility of a compound, which is the saturation point of a solution in contact with an excess of the solid compound.[3][4]
Materials and Equipment
-
Test Compound: Solid form (e.g., crystalline powder) of Compound X.
-
Solvents: High-purity (≥99.5%) organic solvents.
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps (B75204) (e.g., 2 mL or 4 mL)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of solid Compound X to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 2-5 mg).[5][6]
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). The vials should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common for thermodynamic solubility.[3][5]
-
Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials to pellet any suspended solid material.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter. This step is critical to ensure only the dissolved compound is measured.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase used in the HPLC analysis) to a concentration within the linear range of the calibration curve.
Analysis: HPLC Quantification
-
Standard Preparation: Prepare a series of standard solutions of Compound X of known concentrations in the chosen mobile phase. These will be used to generate a calibration curve.[7][8]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to create a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Inject the diluted filtrate sample into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of Compound X in the diluted sample.
-
Solubility Calculation: Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a research compound.
References
stability and storage conditions for TP748
An In-Depth Technical Guide to the Stability and Storage of TP748
This guide provides comprehensive information on the stability and recommended storage conditions for this compound, a key isoxazole (B147169) intermediate used in the synthesis of fully synthetic tetracyclines.[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a white to off-white solid.[1] It is soluble in DMSO at a concentration of 100 mg/mL (387.12 mM), and the use of sonication may be necessary to achieve complete dissolution.[1] It is important to note that this compound is hygroscopic, and using freshly opened DMSO is recommended for preparing solutions.[1]
Stability Data
The stability of this compound is dependent on its physical state (powder vs. in solution) and the storage temperature. The following tables summarize the available stability data.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Stability |
| -20°C | 3 years | Stable[1] |
| -20°C | ≥ 2 years | Stable[4][5] |
Table 2: Stability of this compound in Solution (DMSO)
| Storage Condition | Duration | Stability |
| -80°C | 6 months | Stable[1][6] |
| -20°C | 1 month | Stable[1][6] |
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling guidelines are recommended.
Shipping and Receiving
This compound is typically shipped at ambient temperature for domestic transit within the continental United States.[1] For other shipping arrangements, it may be transported with a cool pack or ice pack to maintain a controlled temperature.[4][7]
Long-Term Storage
For long-term storage, this compound in its solid, powdered form should be stored at -20°C.[1][4] Under these conditions, it is expected to remain stable for at least two to three years.[1][4][5]
Preparation and Storage of Stock Solutions
When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO due to the hygroscopic nature of this compound.[1] For optimal stability of the stock solution, storage at -80°C is recommended, which should maintain its integrity for up to six months.[1][6] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative, though the stability period is reduced to one month.[1][6]
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of this compound are not publicly available, a general approach for assessing the stability of a chemical intermediate like this compound would typically involve the following:
-
Long-Term Stability Study: The solid compound is stored under the recommended conditions (-20°C) for an extended period. Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months) and analyzed for purity and degradation products.
-
Forced Degradation Studies: To understand the degradation pathways, the compound is subjected to stress conditions such as high temperature, high humidity, acidic and basic environments, and exposure to light. This helps in identifying potential degradation products and developing stability-indicating analytical methods.
-
Solution Stability Study: The compound is dissolved in a relevant solvent (e.g., DMSO) and stored at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). The stability is monitored over time by analyzing the concentration and purity of the compound.
-
Analytical Method: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, is used to separate the parent compound from any potential degradation products and to quantify its purity.
Visualization of Logical Workflows and Relationships
Diagram 1: Recommended Handling and Storage Workflow for this compound
Caption: Recommended workflow for handling and storing this compound.
Diagram 2: Role of this compound in Tetracycline Synthesis
Caption: The role of this compound as a key intermediate in the synthesis of tetracyclines.
References
The Evolving Landscape of Tetracycline Antibiotics: A Technical Guide to the Analogues and Derivatives of the Key Isoxazole Intermediate TP748
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent challenge of antimicrobial resistance necessitates the development of novel antibiotics capable of overcoming existing resistance mechanisms. The tetracycline (B611298) class of antibiotics, long a cornerstone of infectious disease treatment, has seen a resurgence through innovative synthetic methodologies. This technical guide delves into the analogues and derivatives of TP748, a key isoxazole (B147169) intermediate, which has been instrumental in the creation of a new generation of fully synthetic tetracyclines.
This compound, chemically identified as (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine, serves as a critical building block in a convergent synthetic platform developed by Professor Andrew G. Myers' laboratory at Harvard University. This approach has enabled the synthesis of thousands of novel tetracycline analogues, many of which exhibit potent activity against multidrug-resistant bacteria. This guide will provide an in-depth exploration of the synthetic strategies, quantitative biological data, and experimental protocols associated with the analogues and derivatives stemming from this pivotal intermediate.
The Core Synthetic Strategy: A Modular Approach to Novel Tetracyclines
The power of using intermediates like this compound lies in a modular and convergent synthetic route, which allows for the independent synthesis of two key fragments that are later combined. This strategy, centered around a Michael-Dieckmann or Michael-Claisen cyclization, offers significant advantages over traditional semi-synthetic modifications of naturally occurring tetracyclines.
The general workflow can be visualized as the coupling of an "AB-ring" precursor, derived from an isoxazole intermediate analogous to this compound, with a "D-ring" precursor. This modularity allows for extensive variation in the D-ring, leading to a vast library of novel tetracycline structures.
Analogues of the Isoxazole Intermediate and Their Impact on Resulting Tetracyclines
Derivatives of this compound: A New Generation of Potent Tetracyclines
The true value of the synthetic platform utilizing this compound and its analogues is realized in the diverse and potent tetracycline derivatives that can be produced. These derivatives often incorporate modifications at positions that are inaccessible through semi-synthesis, leading to compounds with improved activity against resistant bacterial strains. One of the most prominent examples is Eravacycline (B3026998).
Eravacycline: A Case Study
Eravacycline (TP-434) is a fully synthetic fluorocycline antibiotic developed by Tetraphase Pharmaceuticals. It is a derivative of the synthetic pathway that employs an isoxazole intermediate. Eravacycline exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant isolates.
Table 1: In Vitro Activity of Eravacycline (MIC90 in µg/mL)
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 |
| Staphylococcus aureus (MRSA) | 0.5 |
| Enterococcus faecalis | 0.12 |
| Enterococcus faecium (VRE) | 0.25 |
| Streptococcus pneumoniae | 0.06 |
| Escherichia coli | 1 |
| Klebsiella pneumoniae | 2 |
| Acinetobacter baumannii | 1 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for tetracycline antibiotics, including the novel synthetic derivatives, is the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action is typically bacteriostatic. The structural modifications in the new generation of tetracyclines, such as the C7-fluoro and C9-pyrrolidinoacetamido groups in eravacycline, enhance their binding to the ribosome and can help overcome common resistance mechanisms like efflux pumps and ribosomal protection.
Key Experimental Protocols
The following are generalized protocols for key steps in the synthesis of tetracycline analogues, based on published literature.
Synthesis of the Isoxazole Intermediate (Analogue of this compound)
The synthesis of isoxazole intermediates typically begins with commercially available starting materials and involves several steps to construct the isoxazole ring and introduce the necessary functional groups.
Example: Synthesis of a Protected 5-formylisoxazole
-
Bromination: A suitable starting material, such as dimethyl maleate, is brominated to yield a dibromide.
-
Cyclization: The dibromide is reacted with a reagent like hydroxylamine (B1172632) to form the isoxazole ring.
-
Protection: The hydroxyl group on the isoxazole is protected, often as a benzyl (B1604629) ether.
-
Reduction: The ester group is reduced to an aldehyde, for example, using diisobutylaluminium hydride (DIBAL-H).
Michael-Dieckmann Cyclization
This is the crucial step where the AB-ring and D-ring precursors are coupled to form the tetracycline core.
-
Anion Formation: The D-ring precursor, a substituted aromatic compound, is deprotonated using a strong base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to form a benzylic anion.
-
Michael Addition: The AB-ring precursor (the tricyclic enone) is added to the solution containing the D-ring anion. This results in a Michael addition reaction.
-
Dieckmann Condensation: The reaction mixture is warmed, which promotes an intramolecular Dieckmann condensation to form the protected tetracycline ring system.
-
Quenching and Purification: The reaction is quenched, and the product is purified using chromatographic techniques.
Deprotection to Yield the Final Tetracycline Analogue
The final step involves the removal of protecting groups to yield the active antibiotic.
-
Silyl (B83357) Ether Cleavage: If a silyl protecting group is present, it is typically removed using a fluoride (B91410) source, such as hydrofluoric acid (HF).
-
Hydrogenolysis: Benzyl protecting groups and the isoxazole ring are simultaneously cleaved via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Purification: The final tetracycline analogue is purified, often by reverse-phase high-performance liquid chromatography (HPLC).
Conclusion
The development of a fully synthetic route to tetracyclines, enabled by key intermediates like this compound, represents a significant advancement in medicinal chemistry. This platform has not only provided access to novel and potent antibiotics like eravacycline but has also opened up a vast chemical space for the discovery of future antibacterial agents. The ability to systematically modify the tetracycline scaffold provides a powerful tool to combat the ever-evolving threat of antibiotic resistance. This technical guide serves as a foundational resource for researchers dedicated to the continued exploration and development of this promising class of therapeutics.
Methodological & Application
Application Notes and Protocols for the Synthesis of the Tetracycline Core
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific synthesis protocol designated "TP748" for the tetracycline (B611298) core could not be located in publicly available scientific literature. The following application notes and protocols are based on a well-established, robust, and convergent platform for the synthesis of tetracyclines and their analogs, as developed by Myers and coworkers. This approach offers a versatile and efficient route to the tetracycline core and its derivatives.
Introduction
The tetracyclines are a class of broad-spectrum antibiotics characterized by a linearly fused tetracyclic core.[1][2] While semisynthesis from natural products has historically been the primary source of these compounds, total synthesis offers access to a wider range of novel analogs with potentially improved therapeutic properties.[3][4][5] The first total synthesis of a biologically active tetracycline was a landmark achievement by R.B. Woodward.[6][7] More recent synthetic strategies have focused on convergent approaches to improve overall efficiency.[6]
This document details a modern, convergent synthetic strategy for the construction of the tetracycline core, proceeding through a key Michael-Claisen condensation reaction to form the C-ring of the tetracyclic system.[3][4] This method is highly adaptable and has been successfully employed to generate a diverse library of tetracycline analogs.[3][5]
Overall Synthetic Strategy
The featured synthetic pathway is a convergent approach that involves the coupling of a pre-synthesized AB-ring precursor with a variety of D-ring precursors to construct the tetracyclic ABCD-ring system.[3][4] A key step in this sequence is a Michael-Claisen condensation reaction that forms the C-ring.[3][4] This strategy allows for significant structural diversity in the D-ring portion of the molecule, enabling the synthesis of novel tetracycline analogs.[3]
Experimental Workflow for Tetracycline Core Synthesis
Caption: A convergent workflow for tetracycline core synthesis.
Data Presentation: Representative Yields
The following table summarizes representative yields for the key steps in the synthesis of a tetracycline analog via the Michael-Claisen condensation route. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Step | Description | Representative Yield (%) | Reference |
| AB-Ring Enone Synthesis | A multi-step sequence to prepare the key bicyclic enone precursor. | ~29% over 5 steps | [8] |
| Michael-Claisen Cyclization | Condensation of the AB-ring enone with a D-ring precursor to form the tetracyclic scaffold. | 81-83% | [3] |
| Deprotection | Removal of protecting groups to yield the final tetracycline core. | Not explicitly stated | [3] |
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of the tetracycline core. Researchers should consult the primary literature for specific reaction conditions tailored to their substrates of interest.
1. Synthesis of the Key AB-Ring Enone Precursor
The AB-ring enone is a crucial intermediate in this synthetic approach. A practical, enantioselective route to this precursor has been developed, starting from simple materials and involving a diastereoselective Michael-Claisen coupling of a cyclohexenone and an isoxazole (B147169) ester.[8] For the detailed multi-step synthesis of the AB-ring enone, please refer to the supporting information of the cited literature.[8]
2. Michael-Claisen Condensation for C-Ring Formation
This protocol describes the crucial step of coupling the AB-ring enone with a D-ring precursor to form the tetracyclic core. Several procedural variants exist for this transformation.[3][4]
Signaling Pathway of Tetracycline Action
Caption: Tetracycline's mechanism of antibacterial action.
Protocol Variant A: Stepwise Deprotonation
This method involves the sequential deprotonation of the D-ring precursor followed by the addition of the AB-ring enone.[3]
-
Reagents and Materials:
-
D-ring precursor (e.g., a substituted phenyl ester)
-
AB-ring enone precursor
-
Lithium diisopropylamide (LDA)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a solution of the D-ring precursor (3 equivalents) and TMEDA (6 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (3 equivalents).
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the AB-ring enone (1 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to -10 °C and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by reverse-phase HPLC to afford the desired tetracyclic product.[3]
-
Protocol Variant B: In Situ Deprotonation
This experimentally more convenient method is effective for D-ring precursors containing benzylic anion-stabilizing substituents.[3]
-
Reagents and Materials:
-
D-ring precursor
-
AB-ring enone precursor
-
Strong base (e.g., lithium hexamethyldisilazide, LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a solution of the D-ring precursor and the AB-ring enone in anhydrous THF at -78 °C under an inert atmosphere, add the strong base.
-
Stir the reaction mixture at -78 °C and allow it to warm slowly to 0 °C over several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extraction as described in Protocol Variant A.
-
Purify the crude product by column chromatography or reverse-phase HPLC.
-
3. Deprotection of the Tetracyclic Core
The final step in the synthesis is the removal of any protecting groups. The choice of deprotection conditions will depend on the specific protecting groups employed in the synthesis of the AB-ring and D-ring precursors. Common deprotection strategies may involve acidic or basic hydrolysis, or hydrogenolysis. It is crucial to select deprotection conditions that are compatible with the sensitive functionality of the tetracycline core.[2]
Conclusion
References
- 1. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 6. tigerweb.towson.edu [tigerweb.towson.edu]
- 7. Tetracycline - Chemical syntheses [chm.bris.ac.uk]
- 8. A practical, convergent route to the key precursor to the tetracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSN748: A Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSN748 is a potent, multi-kinase inhibitor identified as an analogue of Ponatinib. It has demonstrated significant inhibitory activity against a range of kinases implicated in cancer pathogenesis, including FLT3, ABL1, RET, PDGFRα/β, MNK1, and MNK2.[1] These application notes provide detailed protocols for the experimental use of HSN748 in a research setting to characterize its anti-cancer properties. The primary application of HSN748 detailed herein is for the study of leukemia, particularly chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[1]
Mechanism of Action
HSN748 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This action prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive cell proliferation, survival, and differentiation in cancer cells. The multi-targeted nature of HSN748 allows it to simultaneously block several oncogenic signaling cascades, making it a valuable tool for investigating cancers with complex or redundant signaling networks.
Data Presentation
In Vitro Efficacy of HSN748
| Cell Line | Cancer Type | IC50 (nM) | Target Kinases | Reference |
| KCL-22 | Chronic Myeloid Leukemia | 190 | BCR-ABL, others | [2] |
| KG-1 | Acute Myeloid Leukemia | 377.6 | FLT3, others | [2] |
| HL-60 | Acute Promyelocytic Leukemia | 416 | various | [2] |
| HCT116 | Colorectal Carcinoma | 377.6 | various | [2] |
| HT29 | Colorectal Carcinoma | 5600 | various | [2] |
| HeLa | Cervical Cancer | 416 | various | [2] |
Note: IC50 values for HSN748 are not yet publicly available. The data presented for similar multi-kinase inhibitors are for illustrative purposes and to provide a general range of expected efficacy.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of HSN748 in cancer cell lines.
Materials:
-
HSN748 (dissolved in DMSO)
-
Cancer cell lines of interest (e.g., KCL-22, KG-1)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of HSN748 in complete culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 48-72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.[3]
Western Blot Analysis
This protocol is used to assess the effect of HSN748 on the phosphorylation of its target kinases and downstream signaling proteins.
Materials:
-
HSN748
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-ABL1, anti-ABL1, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with HSN748 at various concentrations for a specified time. Lyse the cells on ice.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[1][6]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of HSN748 on the activity of purified kinases.
Materials:
-
HSN748
-
Purified recombinant kinase (e.g., FLT3, ABL1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, its substrate, and HSN748 at various concentrations in the kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time.
-
Detection: Stop the reaction and measure kinase activity using a detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
In Vivo Xenograft Studies
This protocol evaluates the anti-tumor efficacy of HSN748 in a mouse xenograft model.
Materials:
-
HSN748 formulated for in vivo administration
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer HSN748 to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.
Mandatory Visualizations
Caption: HSN748 inhibits multiple kinases, blocking key cancer pathways.
Caption: Workflow for in vitro characterization of HSN748.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of Inhalation Profile on Delivery of Treprostinil Palmitil Inhalation Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TP53 Database: transition from the International Agency for Research on Cancer to the US National Cancer Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of Treprostinil Palmitil Inhalation Powder for Pulmonary Hypertension: A Phase 1, Randomized, Double-Blind, Single- and Multiple-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with TP748
Introduction
TP748 is a key isoxazole (B147169) intermediate in the synthesis of fully synthetic tetracyclines.[1] Its chemical structure, featuring a vinyl group, presents a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and drug development for the construction of complex molecular architectures. This document provides detailed protocols and application notes for the coupling of this compound with aryl halides, focusing on the Heck reaction as a prime example. The methodologies described are based on established principles of cross-coupling chemistry and are intended to serve as a starting point for reaction optimization.[2][3][4][5]
Data Presentation: Hypothetical Reaction Outcomes
The following tables summarize hypothetical quantitative data for the Heck coupling of this compound with various aryl halides. These values are illustrative and intended to guide experimental design. Actual results may vary depending on the specific substrates, catalysts, and reaction conditions.
Table 1: Heck Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (2) | K₂CO₃ | Acetonitrile | 80 | 16 | 78 |
| 3 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 110 | 10 | 92 |
| 4 | Methyl 4-iodobenzoate | PdCl₂(PPh₃)₂ (3) | - | DIPEA | NMP | 100 | 14 | 88 |
Table 2: Heck Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 68 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 120 | 18 | 82 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (5) | - | Et₃N | Acetonitrile | 90 | 24 | 79 |
Experimental Protocols
General Considerations for Cross-Coupling Reactions:
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[3] All reactions should be set up under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[3]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling side reactions.[3] Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.
-
Reagent Purity: The purity of reagents, including the substrate, catalyst, ligand, and base, is crucial for obtaining reproducible and high-yielding results.
Protocol 1: Heck-Matsuda-Mizoroki Coupling of this compound with an Aryl Iodide
This protocol describes a general procedure for the palladium-catalyzed coupling of the vinyl group of this compound with an aryl iodide.
Materials:
-
This compound (1.0 eq.)
-
Aryl iodide (1.2 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq.)
-
Triphenylphosphine (PPh₃, 0.04 eq.)
-
Triethylamine (Et₃N, 2.0 eq.)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl iodide, Pd(OAc)₂, and PPh₃.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Under a positive flow of Argon, add anhydrous, degassed DMF via syringe, followed by triethylamine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 10-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of this compound.
Caption: General workflow for this compound cross-coupling reactions.
Hypothetical Signaling Pathway
Tetracycline (B611298) derivatives, for which this compound is a precursor, are known to have biological activities beyond their antimicrobial effects. The diagram below illustrates a hypothetical signaling pathway where a novel tetracycline derivative could modulate an inflammatory response.
Caption: Hypothetical inhibition of the NF-κB pathway by a this compound derivative.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of the Kinase Inhibitor TP748
Disclaimer: The compound TP748 is a hypothetical small molecule kinase inhibitor. The following application notes and protocols are provided as a representative example for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of active pharmaceutical ingredients (APIs). The data and procedures are illustrative and should be adapted and optimized for specific compounds and manufacturing processes.
Introduction
This compound is a novel, potent, and selective kinase inhibitor with potential therapeutic applications in oncology. Its mechanism of action involves the inhibition of a key signaling pathway implicated in tumor cell proliferation and survival. The large-scale synthesis and purification of this compound are critical for preclinical and clinical development. This document provides a detailed overview of a robust and scalable process for the manufacturing of this compound with high purity and yield.
The synthesis of this compound is a multi-step process involving a key cross-coupling reaction followed by a deprotection step. The purification strategy employs crystallization and, if required, preparative high-performance liquid chromatography (HPLC) to achieve the desired purity for the final active pharmaceutical ingredient (API).
Hypothetical Signaling Pathway of this compound
This compound is designed to target the aberrant signaling often observed in various cancers. It acts as a competitive inhibitor of ATP binding to the kinase domain of a critical receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that promote cell growth and proliferation.[1][2][3]
Caption: Hypothetical signaling pathway inhibited by this compound.
Large-Scale Synthesis of this compound
The synthetic route for this compound is designed for scalability and robustness, minimizing the use of hazardous reagents and ensuring high yields.[4][5][6] The overall process consists of two main chemical steps followed by purification.
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: Step 1 - Cross-Coupling Reaction
This step involves a palladium-catalyzed cross-coupling reaction between an aryl halide (Starting Material A) and a boronic acid derivative (Starting Material B) to form the carbon-carbon bond in the core structure of this compound.
Materials:
-
Starting Material A (1.0 eq)
-
Starting Material B (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a 100 L reactor, charge Starting Material A, Starting Material B, and the base.
-
Inert the reactor with nitrogen.
-
Add the solvent mixture.
-
Begin agitation and heat the reaction mixture to 80-90 °C.
-
Add the palladium catalyst.
-
Maintain the temperature and monitor the reaction progress by HPLC until the consumption of Starting Material A is complete (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to yield Protected this compound as a crude solid.
Experimental Protocol: Step 2 - Deprotection
The protecting group on the intermediate is removed under acidic conditions to yield the crude this compound.
Materials:
-
Protected this compound (1.0 eq)
-
Acid (e.g., HCl in Dioxane, 4.0 M)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the crude Protected this compound in the solvent in a 100 L reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add the acidic solution while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Crude this compound.
Large-Scale Purification of this compound
The purification of this compound is crucial to ensure the final API meets the stringent purity requirements for pharmaceutical use.[7][8][9] The primary method of purification is crystallization, which is highly effective for removing process-related impurities.[10][][12] In cases where specific impurities are difficult to remove by crystallization, preparative HPLC may be employed.[13][14][15]
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Crystallization
Materials:
-
Crude this compound
-
Solvent System A (e.g., Ethanol/Water)
-
Solvent System B (e.g., Acetonitrile)
Procedure for Primary Crystallization:
-
Charge the Crude this compound to a 50 L crystallizer.
-
Add the primary solvent (Ethanol) and heat to reflux until all solids dissolve.
-
Filter the hot solution to remove any particulate matter.
-
Slowly add the anti-solvent (Water) while maintaining the temperature.
-
Cool the mixture in a controlled manner to induce crystallization.
-
Hold the slurry at 0-5 °C for at least 2 hours.
-
Filter the crystals and wash with a cold solvent mixture.
-
Dry the intermediate product under vacuum.
Procedure for Secondary Crystallization (if required):
-
Repeat the crystallization process using Solvent System B.
Experimental Protocol: Preparative HPLC (Optional)
For batches that do not meet the required purity after crystallization, preparative HPLC can be used.[16]
System:
-
Preparative HPLC system with a suitable C18 column.
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Dissolve the this compound in a suitable solvent.
-
Inject the solution onto the preparative HPLC column.
-
Elute with a gradient of the mobile phase.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize the expected quantitative data for a typical large-scale production batch of this compound.
Table 1: Synthesis Step Summary
| Step | Starting Material | Product | Molar Ratio (eq) | Solvent | Temperature (°C) | Duration (h) | Yield (%) |
| 1. Cross-Coupling | Starting Material A | Protected this compound | 1.0 : 1.2 | Toluene/Water | 80-90 | 4-6 | 85-90 |
| 2. Deprotection | Protected this compound | Crude this compound | 1.0 | Dichloromethane | 0-25 | 2-4 | 90-95 |
Table 2: Purification Step Summary
| Step | Input Material | Purity In (%) | Output Material | Purity Out (%) | Yield (%) |
| Primary Crystallization | Crude this compound | ~95 | Intermediate Purity this compound | >99.0 | 80-85 |
| Secondary Crystallization | Intermediate Purity this compound | >99.0 | Final this compound API | >99.5 | 90-95 |
Process Analytical Technology (PAT)
-
In-line FTIR/Raman Spectroscopy: To monitor reaction kinetics and completion in real-time.
-
On-line HPLC: For real-time analysis of reaction progress and purity during crystallization.
-
Particle Size Analyzers: To monitor crystal size distribution during the crystallization process.
By implementing PAT, the manufacturing process can be better understood and controlled, leading to improved efficiency, reduced waste, and consistent product quality.
References
- 1. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. API Manufacturing: SOP for Recrystallization for API Purification – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 12. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 13. agilent.com [agilent.com]
- 14. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 15. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 16. gilson.com [gilson.com]
- 17. Process analytical technology - Wikipedia [en.wikipedia.org]
- 18. longdom.org [longdom.org]
- 19. pharmanow.live [pharmanow.live]
- 20. news-medical.net [news-medical.net]
- 21. hamiltoncompany.com [hamiltoncompany.com]
Material Safety Data Sheet for TP748
Disclaimer: This document is a generic material safety data sheet created based on general knowledge of handling chemical intermediates. A specific, official MSDS for TP748 was not found in the public domain. Always refer to the supplier-provided safety data sheet for detailed and accurate information.
1. Identification of the Substance/Preparation and of the Company/Undertaking
-
Product Name: this compound
-
Chemical Name: (S)-1-(5-(benzyloxy)isoxazol-3-yl)-N,N-dimethylprop-2-en-1-amine
-
CAS Number: 951698-15-0
-
Molecular Formula: C15H18N2O2[1]
-
Molecular Weight: 258.32 g/mol [1]
-
Intended Use: For research and development purposes only. Not for human or veterinary use. This compound is a key intermediate for the total synthesis of tetracycline (B611298) antibiotics.[1]
2. Hazards Identification
-
GHS Classification: Not classified. As a novel chemical intermediate, the toxicological properties have not been fully investigated.
-
Potential Health Effects:
-
Eye: May cause eye irritation.
-
Skin: May cause skin irritation. May be harmful if absorbed through the skin.
-
Ingestion: May be harmful if swallowed.
-
Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
3. Composition/Information on Ingredients
| Component | CAS Number | Percentage |
| This compound | 951698-15-0 | >98% |
4. First Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
5. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Protective Equipment for Fire-Fighters: Wear self-contained breathing apparatus for firefighting if necessary.
6. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
7. Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C.[1]
8. Exposure Controls/Personal Protection
-
Engineering Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use.
-
Body Protection: Complete suit protecting against chemicals.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.
-
9. Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Odor | No data available |
| Solubility | Soluble in DMSO |
| Melting Point | No data available |
| Boiling Point | No data available |
10. Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: No data available.
-
Materials to Avoid: Strong oxidizing agents.
-
Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
11. Toxicological Information
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: No data available.
-
Serious Eye Damage/Eye Irritation: No data available.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
12. Ecological Information
-
Toxicity: No data available.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
13. Disposal Considerations
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.
14. Transport Information
-
DOT (US): Not dangerous goods.
-
IMDG: Not dangerous goods.
-
IATA: Not dangerous goods.
15. Regulatory Information
This safety sheet contains information required by regulation. It is not intended to be a complete document.
Application Notes and Protocols
Application Notes
This compound is a chiral building block and a key intermediate in the total synthesis of tetracycline antibiotics. Its primary application is in synthetic organic chemistry, specifically in the construction of the tetracycline core structure. The isoxazole (B147169) and allylic amine functionalities within this compound are strategically placed to facilitate the formation of the 'A' ring of the tetracycline scaffold and to allow for further chemical transformations to build the complete, biologically active antibiotic.
Due to its role as a synthetic intermediate, there is no known biological activity of this compound itself. Therefore, it is not intended for use in biological assays or as a standalone therapeutic agent. The application of this compound is exclusively for the chemical synthesis of more complex molecules.
Experimental Protocols
Representative Protocol for the Synthesis of a Tetracycline Core via Michael-Dieckmann Condensation
This protocol is a generalized representation based on the synthetic strategies for tetracyclines and should be adapted and optimized for specific substrates and reaction scales.
Objective: To synthesize a tetracycline ABCD-ring system from an AB-ring precursor (derived from this compound) and a D-ring precursor.
Materials:
-
AB-ring precursor (e.g., an enone derived from this compound)
-
D-ring precursor (e.g., a substituted phenylacetate)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the D-ring Precursor Solution: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the D-ring precursor (1.2 equivalents) in anhydrous THF.
-
Formation of the Lithium Enolate: Cool the solution to -78°C in a dry ice/acetone bath. To this solution, add LDA (1.2 equivalents) dropwise via syringe. Stir the reaction mixture at -78°C for 30 minutes to ensure complete formation of the lithium enolate.
-
Michael Addition: In a separate flame-dried flask, dissolve the AB-ring precursor (1.0 equivalent) in anhydrous THF and cool to -78°C. Transfer the freshly prepared lithium enolate solution to the solution of the AB-ring precursor via cannula. Stir the reaction mixture at -78°C for 1 hour.
-
Dieckmann Cyclization: After 1 hour, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material and formation of the cyclized product.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetracycline core structure.
Characterization:
The structure and purity of the synthesized tetracycline core should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagrams
Caption: Synthetic workflow for the formation of a tetracycline core from this compound.
References
Application Notes and Protocols: Multi-step Organic Synthesis of TP748, a Key Intermediate for Novel Tetracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the multi-step organic synthesis of TP748, an essential chiral building block for the creation of fully synthetic tetracycline (B611298) antibiotics. The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the efficient production of this key intermediate. Additionally, the mechanism of action for the resulting tetracycline antibiotics is detailed to provide context for the application of this compound in drug discovery and development.
Introduction to this compound
This compound, chemically known as (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine, is a crucial isoxazole (B147169) intermediate in the convergent synthesis of a new generation of tetracycline antibiotics. Its stereochemically defined structure allows for the construction of tetracycline analogs with potentially enhanced efficacy against antibiotic-resistant bacteria. The multi-step synthesis of this compound requires careful control of reaction conditions to achieve high yields and enantiomeric purity.
Chemical Structure and Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 951698-15-0[1] |
| Appearance | White to off-white solid |
| SMILES | CN(C)--INVALID-LINK--c1cc(OCc2ccccc2)no1 |
| Synonym | (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine[2] |
Multi-step Synthesis of this compound
The enantioselective synthesis of this compound is a nine-step process starting from the commercially available methyl 3-hydroxy-5-isoxazolecarboxylate. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.
Quantitative Data Summary
The following table summarizes the yields for each step in the synthesis of this compound, as reported in the foundational literature.
| Step | Product | Starting Material | Yield (%) |
| 1 | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | Methyl 3-hydroxy-5-isoxazolecarboxylate | 95 |
| 2 | 3-(Benzyloxy)isoxazole-5-carbaldehyde (B1588171) | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | 98 |
| 3 | (R)-1-(3-(Benzyloxy)isoxazol-5-yl)prop-2-en-1-ol | 3-(Benzyloxy)isoxazole-5-carbaldehyde | 92 |
| 4 | (R)-1-(3-(Benzyloxy)isoxazol-5-yl)prop-2-en-1-yl methanesulfonate | (R)-1-(3-(Benzyloxy)isoxazol-5-yl)prop-2-en-1-ol | 99 |
| 5 | (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine (this compound) | (R)-1-(3-(Benzyloxy)isoxazol-5-yl)prop-2-en-1-yl methanesulfonate | 85 |
Note: The yields for the subsequent steps in the synthesis of the final tetracycline precursor are not included here as they do not directly involve this compound.
Experimental Protocols
Step 1: O-Benzylation of Methyl 3-hydroxy-5-isoxazolecarboxylate
-
Objective: To protect the hydroxyl group of the starting material as a benzyl (B1604629) ether.
-
Reagents and Materials: Methyl 3-hydroxy-5-isoxazolecarboxylate, benzyl bromide (BnBr), silver(I) oxide (Ag₂O), ethyl acetate (B1210297) (EtOAc).
-
Procedure:
-
To a solution of methyl 3-hydroxy-5-isoxazolecarboxylate (1.0 eq) in ethyl acetate, add silver(I) oxide (1.5 eq).
-
Add benzyl bromide (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl 3-(benzyloxy)isoxazole-5-carboxylate.
-
Step 2: Reduction of the Ester to an Aldehyde
-
Objective: To selectively reduce the ester to an aldehyde using a hydride reducing agent.
-
Reagents and Materials: Methyl 3-(benzyloxy)isoxazole-5-carboxylate, diisobutylaluminium hydride (DIBAL-H) in hexanes, diethyl ether (Et₂O), saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Procedure:
-
Dissolve methyl 3-(benzyloxy)isoxazole-5-carboxylate (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a 1.0 M solution of DIBAL-H in hexanes (1.05 eq) dropwise, maintaining the internal temperature at or below -75 °C.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, resulting in the formation of a white precipitate.
-
Filter the suspension through a pad of Celite® and wash the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to yield 3-(benzyloxy)isoxazole-5-carbaldehyde, which is used in the next step without further purification.
-
Step 3: Enantioselective Addition of Divinylzinc (B3045688)
-
Objective: To perform a stereoselective addition of a vinyl group to the aldehyde to create a chiral alcohol.
-
Reagents and Materials: 3-(Benzyloxy)isoxazole-5-carbaldehyde, divinylzinc, a chiral ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine), toluene (B28343).
-
Procedure:
-
To a solution of the chiral ligand (0.1 eq) in toluene at 0 °C, add a solution of divinylzinc (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add a solution of 3-(benzyloxy)isoxazole-5-carbaldehyde (1.0 eq) in toluene.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield (R)-1-(3-(benzyloxy)isoxazol-5-yl)prop-2-en-1-ol.
-
Step 4: Mesylation of the Allylic Alcohol
-
Objective: To convert the alcohol into a good leaving group for the subsequent nucleophilic substitution.
-
Reagents and Materials: (R)-1-(3-(benzyloxy)isoxazol-5-yl)prop-2-en-1-ol, methanesulfonyl chloride (MsCl), triethylamine (B128534) (Et₃N), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve the allylic alcohol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain (R)-1-(3-(benzyloxy)isoxazol-5-yl)prop-2-en-1-yl methanesulfonate.
-
Step 5: Nucleophilic Substitution with Dimethylamine (B145610)
-
Objective: To introduce the dimethylamino group via an SN2 reaction to form this compound.
-
Reagents and Materials: (R)-1-(3-(benzyloxy)isoxazol-5-yl)prop-2-en-1-yl methanesulfonate, dimethylamine (2.0 M solution in THF), tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the mesylate (1.0 eq) in THF.
-
Add a 2.0 M solution of dimethylamine in THF (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine (this compound).
-
Signaling Pathways and Mechanism of Action
This compound is a precursor to fully synthetic tetracycline antibiotics. The ultimate biological activity resides in the final tetracycline molecule. Tetracyclines are broad-spectrum bacteriostatic agents that inhibit protein synthesis in bacteria.
Mechanism of Action of Tetracycline Antibiotics
Tetracyclines exert their effect by binding to the bacterial 30S ribosomal subunit.[1][3][4] This binding physically blocks the aminoacyl-tRNA from accessing the A site of the ribosome-mRNA complex.[1][4] Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to the cessation of protein synthesis.[5] This inhibition of protein production prevents bacterial growth and replication.[6] There is also some evidence to suggest that tetracyclines may interact with the 50S ribosomal subunit and alter the cytoplasmic membrane, causing leakage of intracellular components.[3]
While tetracyclines can also inhibit protein synthesis in mammalian cells, they are selectively toxic to bacteria due to an active transport system that concentrates the antibiotic within bacterial cells, a mechanism absent in their mammalian counterparts.[3]
In addition to their antibacterial properties, some tetracyclines have been shown to possess anti-inflammatory effects by modulating signaling pathways such as NF-κB, p38, and ERK.[7]
Diagrams
Caption: Workflow for the multi-step synthesis of this compound.
References
- 1. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. study.com [study.com]
- 6. Doxycycline - Wikipedia [en.wikipedia.org]
- 7. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP748 in Tetrahydrofuran (THF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of TP748, a key isoxazole (B147169) intermediate in the synthesis of fully synthetic tetracyclines, with a focus on reactions conducted in Tetrahydrofuran (THF). The information is intended to guide researchers in the efficient and safe handling of this compound in a laboratory setting.
Chemical and Physical Properties of this compound
This compound is a crucial building block in the convergent synthesis of advanced tetracycline (B611298) antibiotics. Its isoxazole core serves as a masked β-diketone functionality, which is revealed in later synthetic steps. Understanding its properties is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |
| Molecular Weight | 258.32 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | >98% (HPLC) | [1] |
| Storage | Store at -20°C for long-term stability | [1] |
Solubility Profile of this compound
| Solvent | Qualitative Solubility | Notes |
| Tetrahydrofuran (THF) | Soluble | A common solvent for reactions involving organometallic reagents and for creating anhydrous reaction conditions. |
| Dichloromethane (DCM) | Soluble | Suitable for a variety of organic transformations. |
| Toluene | Soluble | Often used for reactions requiring higher temperatures. |
| Methanol (MeOH) | Sparingly Soluble | May be used in workup procedures. |
| Water | Insoluble |
Experimental Protocols in Tetrahydrofuran (THF)
The following protocols are representative examples of how this compound might be utilized as a key intermediate in a synthetic sequence leading to tetracycline analogues, with THF as the primary solvent. These are illustrative and may require optimization for specific substrates and scales.
Protocol 1: Asymmetric Vinylation of an Isoxazole Aldehyde Precursor to this compound
This protocol outlines a key step in establishing the stereochemistry of the tetracycline core, involving the enantioselective addition of a vinyl nucleophile to an aldehyde precursor of this compound.
Materials:
-
3-Benzyloxy-5-isoxazolecarboxaldehyde
-
Divinylzinc
-
Chiral ligand (e.g., (1R,2S)-N-methylephedrine)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, a solution of the chiral ligand (1.2 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Reagent Addition: The solution is cooled to -20°C. Divinylzinc (1.1 equivalents as a solution in a suitable solvent) is added dropwise to the stirred solution, maintaining the temperature below -15°C.
-
Substrate Addition: A solution of 3-benzyloxy-5-isoxazolecarboxaldehyde (1.0 equivalent) in anhydrous THF is then added slowly to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -15°C.
-
Reaction Monitoring: The reaction is stirred at -20°C and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -20°C.
-
Workup: The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral allylic alcohol, a direct precursor to this compound.
Protocol 2: N,N-Dimethylation to Yield this compound
This protocol describes the conversion of the amine functionality to the N,N-dimethylamino group present in this compound.
Materials:
-
(S)-1-(3-(Benzyloxy)isoxazol-5-yl)prop-2-en-1-amine
-
Formaldehyde (B43269) (37% aqueous solution)
-
Formic acid
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the primary amine (1.0 equivalent) in THF in a round-bottom flask, formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents) are added at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 66°C in THF) and stirred for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Workup: After cooling to room temperature, the reaction mixture is carefully neutralized by the addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The resulting crude this compound is purified by column chromatography on silica gel to yield the final product.
Diagrams
Caption: Synthetic workflow for a tetracycline analogue using this compound.
Caption: Logic of using this compound in a convergent synthesis.
References
Application Notes & Protocols for the Purification of the Final Product from the TP748 Reaction
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are generalized for the purification of a small molecule kinase inhibitor, hypothetically designated as "TP748." Due to the absence of specific public information on "this compound," these guidelines are based on established methods for purifying similar small molecule compounds and should be adapted as necessary based on the specific physicochemical properties of the target molecule.
Introduction
The successful synthesis of a potent and selective kinase inhibitor is a critical step in drug discovery and development. Equally important is the purification of the final active pharmaceutical ingredient (API) to ensure high purity, which is essential for accurate biological evaluation and preclinical studies. This document provides a detailed overview of the common purification strategies for small molecule kinase inhibitors, using the hypothetical compound "this compound" as an example. The protocols described herein cover multi-step purification workflows, including flash chromatography, preparative high-performance liquid chromatography (HPLC), and final crystallization, to achieve high-purity this compound suitable for research and development purposes.
Purification Strategy Overview
A typical purification workflow for a small molecule kinase inhibitor like this compound involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and other impurities. The general strategy is outlined below:
Caption: A general multi-step workflow for the purification of a small molecule kinase inhibitor.
Experimental Protocols
Protocol 1: Initial Purification by Flash Chromatography
Flash chromatography is a rapid and efficient technique for the initial cleanup of the crude reaction mixture, removing major impurities.[1][2]
Materials:
-
Crude this compound reaction mixture
-
Silica (B1680970) gel (230-400 mesh)[3]
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system (e.g., Biotage® Selekt, Teledyne ISCO CombiFlash®)[4]
Methodology:
-
Develop TLC Method:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., gradients of Hexanes/EtOAc or DCM/MeOH) to find a system that provides good separation between the desired product (this compound) and impurities. The target Rf for the product should be around 0.2-0.4 for optimal separation on a column.
-
-
Column Packing:
-
Select an appropriately sized pre-packed silica gel column based on the amount of crude material. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude mixture onto a small amount of silica gel or Celite®. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), add the adsorbent, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase or a stronger solvent.
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexanes or DCM).
-
Load the sample onto the column.
-
Run the chromatography using a linear gradient based on the TLC optimization (e.g., 0-100% EtOAc in Hexanes over 20 column volumes).
-
Monitor the elution of compounds using the system's UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: High-Purity Purification by Preparative HPLC
For achieving higher purity (>98%), preparative HPLC is often necessary.[5][6][7]
Materials:
-
Partially purified this compound from flash chromatography
-
HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Water
-
Buffers/Additives: Trifluoroacetic acid (TFA) or Formic acid (FA) (0.1% v/v)
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis or MS)[8]
-
Preparative C18 column
Methodology:
-
Analytical Method Development:
-
Develop a separation method on an analytical HPLC system using a C18 column.
-
Screen different mobile phase compositions (e.g., Water/ACN or Water/MeOH gradients) with an additive like 0.1% TFA or FA to achieve good peak shape and resolution.
-
Determine the retention time of this compound.
-
-
Scale-Up to Preparative HPLC:
-
Use the same stationary phase and mobile phase composition for the preparative separation.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase).
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample.
-
Run the preparative HPLC using the optimized gradient.
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
If the mobile phase contained a non-volatile buffer, a desalting step (e.g., solid-phase extraction) may be required.
-
Lyophilize the aqueous solution to obtain the pure this compound as a solid.
-
Protocol 3: Final Polishing by Crystallization
Crystallization is an excellent final step to obtain a highly pure and stable solid form of the compound.[9]
Materials:
-
Purified this compound (as an oil or amorphous solid)
-
A set of solvents and anti-solvents (e.g., Ethyl Acetate, Hexanes, Ethanol, Water, Acetone)
Methodology:
-
Solvent Screening:
-
In small vials, test the solubility of a few milligrams of this compound in various solvents at room temperature and upon heating.
-
A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Crystallization Procedure (Example: Solvent/Anti-Solvent System):
-
Dissolve the purified this compound in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) with gentle warming.
-
Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble, e.g., Hexanes) dropwise until the solution becomes slightly turbid.
-
If necessary, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature and then to 4°C.
-
Crystals should form over time. If not, scratching the inside of the vial with a glass rod or adding a seed crystal can induce crystallization.
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under high vacuum to remove residual solvents.
-
Data Presentation
The following tables provide exemplary quantitative data that might be obtained during the purification of this compound.
Table 1: Summary of Flash Chromatography Purification
| Parameter | Value |
| Crude Material Loaded | 5.0 g |
| Silica Gel Column Size | 120 g |
| Mobile Phase Gradient | 0-80% Ethyl Acetate in Hexanes |
| Yield of Partially Pure this compound | 3.2 g (64%) |
| Purity by LC-MS | ~90% |
Table 2: Summary of Preparative HPLC Purification
| Parameter | Value |
| Material Loaded | 3.0 g |
| Column | C18, 50 x 250 mm, 10 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20-95% B over 30 min |
| Flow Rate | 80 mL/min |
| Yield of Pure this compound | 2.5 g (83%) |
| Purity by HPLC | >98% |
Table 3: Summary of Crystallization
| Parameter | Value |
| Material for Crystallization | 2.5 g |
| Crystallization Solvents | Ethyl Acetate / Hexanes |
| Yield of Crystalline this compound | 2.2 g (88%) |
| Final Purity by HPLC | >99.5% |
| Melting Point | 185-187 °C |
Signaling Pathway Visualization
As this compound is a kinase inhibitor, it is designed to interact with a specific signaling pathway. Below is a generic representation of a kinase inhibitor's mechanism of action.
Caption: Mechanism of action of a hypothetical kinase inhibitor this compound.
References
- 1. FLASH Chromatography - Purification System Archives - Icon Scientific Inc. [iconsci.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. orgsyn.org [orgsyn.org]
- 4. biotage.com [biotage.com]
- 5. ardena.com [ardena.com]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. agilent.com [agilent.com]
- 8. tarosdiscovery.com [tarosdiscovery.com]
- 9. Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TP748 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis is yielding a significant amount of an unexpected isomer. How can I identify and potentially minimize it?
A1: A common issue in the 1,3-dipolar cycloaddition reaction used for isoxazole (B147169) synthesis is the formation of regioisomers. In the synthesis of TP748, which is a 3,5-disubstituted isoxazole, the formation of the corresponding 3,4-disubstituted isomer is a likely side reaction.
-
Identification: The two regioisomers will have the same mass, so mass spectrometry alone will not differentiate them. NMR spectroscopy (specifically 1H and 13C) is the most effective method for identification. The chemical shifts and coupling patterns of the protons on the isoxazole ring will be distinct for each isomer.
-
Minimization: The regioselectivity of the cycloaddition can be influenced by several factors:
-
Catalyst: Copper(I)-catalyzed cycloadditions (CuAAC) are known to favor the formation of the 3,5-disubstituted regioisomer.[1] If you are using a thermal, uncatalyzed method, switching to a copper-catalyzed system may significantly improve the desired product yield.
-
Solvent and Temperature: The reaction conditions can also play a role. Experimenting with different solvents and reaction temperatures may help to favor the formation of the desired isomer.
-
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could this be?
A2: In the in-situ generation of nitrile oxides from aldoximes, a common side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[2][3] This byproduct will have a molecular weight double that of the nitrile oxide intermediate.
-
Identification: This byproduct can be readily identified by mass spectrometry due to its higher molecular weight.
-
Minimization:
-
Slow Addition: Adding the oxidant (for generating the nitrile oxide) slowly to the reaction mixture containing the alkyne can help to keep the concentration of the nitrile oxide low, thus favoring the cycloaddition over dimerization.
-
Reaction Concentration: Running the reaction at a higher concentration of the alkyne relative to the nitrile oxide precursor can also favor the desired cycloaddition.
-
Q3: My final product seems unstable and I'm observing degradation. What are the likely degradation pathways?
A3: The this compound molecule contains several functional groups that could be susceptible to degradation under certain conditions.
-
Hydrolysis of the Benzyl (B1604629) Ether: The benzyloxy group can be cleaved under acidic or hydrogenolytic conditions. If your purification or storage conditions involve strong acids or exposure to hydrogen with a catalyst, you may form the corresponding alcohol.
-
Vinyl Amine Instability: Enamines and vinyl amines can be susceptible to hydrolysis, especially under acidic conditions, which could lead to the formation of a carbonyl compound. They can also be prone to oxidation. Ensure that your work-up and storage procedures are performed under neutral or slightly basic conditions and that the product is protected from prolonged exposure to air.
Potential Side Products in this compound Synthesis
| Side Product | Structure | Reason for Formation | Suggested Mitigation |
| Regioisomeric Isoxazole | 3,4-disubstituted isomer | Lack of complete regioselectivity in the 1,3-dipolar cycloaddition. | Employ a copper(I) catalyst; optimize solvent and temperature. |
| Furoxan Dimer | Dimer of the nitrile oxide intermediate | Dimerization of the in-situ generated nitrile oxide.[2][3] | Slow addition of the oxidant; use a higher concentration of the alkyne. |
| Debenzylated Product | Isoxazole with a hydroxyl group instead of benzyloxy | Cleavage of the benzyl ether during acidic workup or purification. | Avoid strongly acidic conditions; use alternative purification methods if necessary. |
| Hydrolysis Product of Vinyl Amine | Carbonyl compound formed from the vinyl amine moiety | Hydrolysis of the enamine functionality under acidic conditions. | Maintain neutral or slightly basic pH during workup and storage. |
Experimental Protocols
As a specific protocol for this compound synthesis is not publicly available, a general procedure for a copper(I)-catalyzed 1,3-dipolar cycloaddition to form a 3,5-disubstituted isoxazole is provided below. Researchers should adapt and optimize this protocol for their specific starting materials.
General Protocol for Copper(I)-Catalyzed Isoxazole Synthesis
-
Nitrile Oxide Precursor: Start with the corresponding aldoxime of the desired 3-substituent (in this case, O-benzylglycolaldoxime).
-
Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne (in this case, (S)-N,N-dimethyl-1-butyn-3-amine) in a suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol).
-
Catalyst: Add a source of copper(I), which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or by using a stable Cu(I) salt like CuI.
-
Nitrile Oxide Generation: Dissolve the aldoxime and a mild base (e.g., triethylamine) in the same solvent system.
-
Reaction Execution: Slowly add the aldoxime/base solution to the alkyne/catalyst mixture at room temperature. The reaction is typically stirred for several hours to overnight.
-
Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is then purified, usually by column chromatography on silica (B1680970) gel.
Logical Workflow for Troubleshooting
Below is a Graphviz diagram illustrating a logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of TP748 Derivatives
Disclaimer: The information provided in this guide is intended for experienced researchers and scientists. The purification of TP748 derivatives can be complex and may require specialized knowledge and equipment. Always consult relevant safety data sheets (SDS) and institutional protocols before handling any chemical substances. The term "this compound" does not correspond to a widely recognized public compound designation; therefore, this guide addresses general challenges and methodologies that are commonly encountered with analogous novel small molecule drug candidates.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common initial purification strategies for crude this compound derivatives? | For initial purification of crude this compound derivatives, normal-phase or reversed-phase flash column chromatography is typically employed. The choice between these techniques depends on the polarity of the specific derivative and the impurity profile. It is crucial to perform small-scale analytical thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal solvent system before proceeding to a larger scale. |
| How can I improve the resolution and separation of closely related impurities? | To enhance the separation of closely related impurities, several strategies can be implemented. In HPLC, this includes optimizing the mobile phase composition, adjusting the gradient slope, changing the stationary phase to one with a different selectivity, or reducing the column temperature. For flash chromatography, using a shallower solvent gradient and a smaller particle size stationary phase can significantly improve resolution. |
| What are the best practices for handling and storing purified this compound derivatives to prevent degradation? | Purified this compound derivatives should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C or -80°C, to minimize degradation. It is also advisable to protect the compounds from light, especially if they contain photosensitive functional groups. Solutions of the compounds should be freshly prepared for biological assays. |
| How can I remove residual solvent from my final purified product? | Residual solvents can often be removed by drying the sample under high vacuum. For high-boiling point solvents, co-evaporation with a more volatile solvent in which the compound is soluble can be effective. Lyophilization can also be used if the compound is soluble in a suitable solvent system (e.g., water/acetonitrile) and is not volatile. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Chromatography | - Irreversible adsorption onto the stationary phase: The compound may be strongly interacting with the silica (B1680970) or other stationary phase. - Compound instability: The derivative may be degrading on the column. - Precipitation on the column: The compound may be precipitating due to changes in solvent composition. | - Modify the stationary phase: Consider using a less acidic or end-capped stationary phase. For basic compounds, adding a small amount of a base like triethylamine (B128534) to the mobile phase can improve recovery. - Adjust the mobile phase: Add a modifier to the mobile phase to improve solubility or reduce strong interactions. - Perform purification at a lower temperature: This can help to minimize degradation of thermally labile compounds. |
| Co-elution of Impurities | - Inadequate separation conditions: The chosen chromatographic method may not be suitable for separating the specific impurities. - Column overloading: Too much sample has been loaded onto the column, leading to band broadening. | - Optimize the separation method: Experiment with different solvent systems, gradients, and stationary phases. Consider using an orthogonal purification technique (e.g., preparative HPLC after flash chromatography). - Reduce the sample load: Decrease the amount of crude material loaded onto the column. |
| Presence of Insoluble Material | - Poor solubility in the chosen solvent: The compound or impurities may not be fully dissolved. - Aggregation of the compound. | - Filter the sample: Before loading onto a column, filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter. - Screen for suitable solvents: Conduct small-scale solubility tests to find a solvent system in which the compound and its impurities are fully soluble. |
| Inconsistent Purity Between Batches | - Variability in the crude material: The impurity profile of the starting material may differ from batch to batch. - Inconsistent purification protocol: Minor variations in the purification process can lead to different outcomes. | - Characterize the crude material: Analyze the crude material from each batch by HPLC or LC-MS to understand the impurity profile before purification. - Standardize the purification protocol: Ensure that all parameters of the purification method (e.g., solvent composition, gradient, flow rate, sample load) are kept consistent. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase.
-
Sample Loading: Carefully load the prepared sample onto the top of the packed column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity of the solvent system according to a predetermined gradient.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Preparative HPLC Purification
-
Method Development: Develop an analytical HPLC method that provides good separation of the target compound from its impurities.
-
Method Scaling: Scale up the analytical method to a preparative scale, adjusting the flow rate and column size.
-
Sample Preparation: Dissolve the partially purified material in the mobile phase and filter the solution.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions as the compound elutes.
-
Purity Analysis: Analyze the purity of the collected fractions.
-
Product Isolation: Combine the pure fractions and remove the mobile phase, often by lyophilization.
Visualizations
Caption: A flowchart illustrating a typical purification and analysis workflow for this compound derivatives.
Caption: A decision tree for troubleshooting low yield issues during the purification of this compound derivatives.
Technical Support Center: Optimizing Reactions with TP748
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction time and temperature when working with the novel kinase inhibitor, TP748.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature and reaction time for experiments with this compound?
A1: As a general starting point for kinase assays, it is often recommended to begin with room temperature to avoid temperature gradients across assay plates.[1] For initial experiments with this compound, we recommend a starting temperature of 25°C and a reaction time of 30 minutes. These conditions should then be optimized based on your specific experimental setup.
Q2: How do I determine the optimal reaction time for my this compound experiment?
A2: The optimal reaction time is the point at which the enzyme titration's EC50 no longer changes.[1] To determine this, you should monitor the reaction progress at several different enzyme concentrations.[2] It is crucial to select a reaction time within the initial velocity region, where less than 10% of the total substrate has been consumed, to ensure accurate kinetic parameter determination.[3]
Q3: What are the key factors to consider when optimizing the reaction temperature for this compound?
A3: When optimizing reaction temperature, consider the stability of this compound, the target kinase, and other reagents. Suboptimal temperatures can lead to low reaction yields or the formation of unexpected side products.[4] It is advisable to test a range of temperatures in small increments (e.g., 2-3°C) to identify the optimal condition for your specific assay.[5]
Q4: I am observing low yield in my reaction with this compound. What are the possible causes?
A4: Low reaction yields can result from several factors, including suboptimal reaction temperature or insufficient reaction time.[4] Other potential causes include impure reagents, incorrect stoichiometry, or product loss during workup and purification.[4][6] We recommend systematically troubleshooting each of these variables.
Q5: What could lead to the formation of unexpected side products when using this compound?
A5: The formation of side products is often due to competing reaction pathways that can be favored by suboptimal conditions, particularly temperature.[4] The inherent reactivity of the starting materials or intermediates can also lead to secondary reactions.[4] Consider if your product might be unstable under the current reaction conditions.
Troubleshooting Guides
Guide 1: Troubleshooting Low Reaction Yield
If you are experiencing lower than expected yield with this compound, follow these steps to diagnose and resolve the issue.
| Step | Action | Rationale |
| 1. Verify Reagent Quality | Check the purity and integrity of this compound, the target kinase, substrates, and buffers. | Impurities or degradation of reagents can significantly impact reaction efficiency and lead to low yields.[4] |
| 2. Confirm Stoichiometry | Double-check all calculations for reagent concentrations and ratios. | Incorrect stoichiometry is a common source of low product formation.[6] |
| 3. Optimize Reaction Time | Perform a time-course experiment to ensure the reaction has reached completion. | Insufficient reaction time can result in an incomplete reaction and consequently, low yield.[4] |
| 4. Optimize Reaction Temperature | Screen a range of temperatures to identify the optimal condition for your assay. | Suboptimal temperatures can slow down the reaction rate or lead to degradation of reactants or products.[4][7] |
| 5. Analyze for Side Products | Use appropriate analytical techniques (e.g., HPLC, LC-MS) to check for the presence of side products. | The formation of side products consumes starting material, thereby reducing the yield of the desired product.[4] |
| 6. Review Workup and Purification | Evaluate your downstream processing steps for potential product loss. | Product can be lost during extraction, precipitation, or chromatography steps.[4] |
Guide 2: Troubleshooting Unexpected Side Product Formation
The presence of unexpected side products can complicate data analysis and reduce the yield of your target molecule. Use this guide to address this issue.
| Step | Action | Rationale |
| 1. Adjust Reaction Temperature | Modify the reaction temperature, as this is a common factor influencing reaction pathways. | Competing reaction pathways are often favored at different temperatures.[4] |
| 2. Modify Reagent Addition | Adjust the rate of addition or the order of reagent introduction. | This can help control the concentration of reactive intermediates and minimize side reactions.[6] |
| 3. Evaluate Solvent and Impurities | Consider using a different solvent or ensuring the purity of the current solvent and reagents. | Solvents and impurities can sometimes participate in or catalyze undesired reactions.[4] |
| 4. Assess Product Stability | Determine if the desired product is stable under the current reaction and workup conditions. | Product degradation can lead to the appearance of what seem to be side products.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Reaction Time for this compound Inhibition Assay
-
Prepare a series of reactions with a fixed, optimal concentration of this compound, target kinase, and substrate.
-
Incubate the reactions at a constant, predetermined temperature (e.g., 25°C).
-
Stop the reactions at various time points (e.g., 5, 10, 20, 30, 60, and 90 minutes).
-
Measure the reaction product at each time point using a suitable detection method (e.g., luminescence, fluorescence).[8]
-
Plot the product formation against time.
-
Identify the linear phase of the reaction, which represents the initial velocity. The optimal reaction time should fall within this linear range to ensure that less than 10% of the substrate is consumed.[3]
Protocol 2: Determining Optimal Reaction Temperature for this compound Inhibition Assay
-
Set up multiple identical reactions with optimal concentrations of this compound, target kinase, and substrate.
-
Incubate each reaction at a different temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C). A thermal cycler with a gradient function can be useful for this.[5]
-
Incubate for a fixed, predetermined optimal reaction time.
-
Stop the reactions and measure the amount of product formed.
-
Plot the product formation against temperature.
-
The optimal temperature is the one that yields the highest product formation without evidence of enzyme denaturation or compound degradation.
Visualizations
Caption: Logical workflow for troubleshooting and optimizing reaction conditions.
Caption: General signaling pathway showing the inhibitory action of this compound.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Stability and Degradation of TP748
Welcome to the technical support center for TP748. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, a key isoxazole (B147169) intermediate for fully synthetic tetracyclines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is an isoxazole-containing molecule that serves as a crucial intermediate in the synthesis of fully synthetic tetracyclines[1][2]. Its chemical formula is C15H18N2O2, and its CAS number is 951698-15-0[2][3]. The key structural features of this compound that are relevant to its stability include the isoxazole ring and the benzyloxy group, which can be susceptible to degradation under certain conditions.
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A2: While specific degradation pathways for this compound have not been extensively published, based on the chemistry of its core structures (isoxazole and tetracycline (B611298) intermediates), the following degradation patterns are likely:
-
Acidic Conditions: Under acidic conditions, the isoxazole ring of this compound is susceptible to hydrolysis. This acid-catalyzed reaction can lead to the opening of the isoxazole ring, potentially forming a β-keto nitrile derivative.
-
Basic Conditions: In basic media, this compound can undergo base-catalyzed hydrolysis of the isoxazole ring. This can also lead to ring-opening and the formation of various degradation products. Additionally, other functional groups within the molecule may be susceptible to base-catalyzed reactions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method should be able to separate the intact this compound from all its potential degradation products. UV detection is typically suitable for this class of compounds. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the forced degradation studies of this compound.
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions (e.g., acid/base concentration, temperature, time) are not harsh enough. | Increase the concentration of the acid or base, elevate the temperature, or extend the duration of the experiment. It is recommended to aim for 5-20% degradation. |
| Complete degradation of this compound is observed. | The stress conditions are too harsh. | Reduce the concentration of the acid or base, lower the temperature, or shorten the experimental time. |
| Poor peak shape or resolution in HPLC analysis. | The HPLC method is not optimized. | Optimize the mobile phase composition, pH, column type, and gradient to achieve good separation and peak shape for this compound and its degradants. |
| Appearance of unexpected peaks in the chromatogram. | These could be novel degradation products or impurities from the reagents used. | Use high-purity reagents and solvents. To identify the unknown peaks, techniques like LC-MS/MS can be employed to determine their mass and fragmentation patterns. |
| Inconsistent or irreproducible degradation results. | Variability in experimental parameters such as temperature, pH, or reagent concentration. | Ensure precise control over all experimental conditions. Use calibrated equipment and prepare fresh solutions for each experiment. |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation of this compound
Objective: To investigate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector or LC-MS
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of NaOH.
-
-
Basic Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of HCl.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
-
Hypothetical Quantitative Data
The following tables present hypothetical data from the forced degradation studies of this compound to illustrate expected outcomes.
Table 1: Degradation of this compound under Acidic Conditions at 60°C
| Time (hours) | % this compound Remaining (0.1 M HCl) | % Degradation Product 1 (0.1 M HCl) | % this compound Remaining (1 M HCl) | % Degradation Product 1 (1 M HCl) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | 95.2 | 4.8 | 85.1 | 14.9 |
| 4 | 90.5 | 9.5 | 72.3 | 27.7 |
| 8 | 81.3 | 18.7 | 51.6 | 48.4 |
| 24 | 65.7 | 34.3 | 20.9 | 79.1 |
Table 2: Degradation of this compound under Basic Conditions at 60°C
| Time (hours) | % this compound Remaining (0.1 M NaOH) | % Degradation Product 2 (0.1 M NaOH) | % this compound Remaining (1 M NaOH) | % Degradation Product 2 (1 M NaOH) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | 92.1 | 7.9 | 78.4 | 21.6 |
| 4 | 85.4 | 14.6 | 61.5 | 38.5 |
| 8 | 73.9 | 26.1 | 38.2 | 61.8 |
| 24 | 55.8 | 44.2 | 15.3 | 84.7 |
Visualizations
Hypothetical Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of this compound under acidic and basic conditions based on the known chemistry of isoxazoles and tetracycline intermediates.
Caption: Hypothetical degradation pathway of this compound under acidic conditions.
Caption: Hypothetical degradation pathway of this compound under basic conditions.
Experimental Workflow
The following diagram outlines the general workflow for conducting forced degradation studies of this compound.
References
Technical Support Center: Analysis of TP748
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in TP748 via High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Solution |
| No Peaks or Very Small Peaks | Insufficient sample concentration. | Prepare a more concentrated sample solution. |
| Injection volume too low.[1] | Increase the injection volume.[1] | |
| Detector issue (e.g., lamp off or failing). | Check the detector status and lamp life. Replace the lamp if necessary. | |
| Blockage in the system. | Check for blockages in the injector, tubing, or column. | |
| Peak Tailing | Secondary interactions between the basic nitrogen in this compound and acidic silanol (B1196071) groups on the column stationary phase. | Use a mobile phase with a buffer at a pH that suppresses the ionization of silanol groups (typically pH 3-7).[2] Consider using an end-capped column to minimize silanol activity.[2] |
| Column overload.[3] | Reduce the sample concentration or injection volume.[2][3] | |
| Presence of dead volume in tubing or fittings.[2] | Ensure all fittings are tight and use tubing with the correct internal diameter. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse. | Check the column's pressure and pH stability limits. Replace the column if necessary. | |
| Broad Peaks | Low mobile phase flow rate.[4] | Increase the flow rate to the optimal level for the column.[4] |
| Column contamination or degradation.[1] | Replace the guard column or the analytical column.[1][4] | |
| Large dead volume between the column and detector.[4] | Use shorter tubing with a smaller internal diameter to connect the column to the detector.[4] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient.[1] |
| Leaks in the pump or fittings.[4] | Inspect the system for any leaks and tighten or replace fittings as needed.[4] | |
| Poor column temperature control.[1] | Use a column oven to maintain a consistent temperature.[1] | |
| Ghost Peaks | Contaminated mobile phase or injection solvent. | Use high-purity solvents and prepare fresh mobile phase daily. |
| Carryover from a previous injection. | Run a blank injection to confirm carryover and clean the injector and needle if necessary. |
Thin-Layer Chromatography (TLC) Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound.
| Problem | Potential Cause | Solution |
| Streaking or Elongated Spots | Sample is overloaded.[5][6] | Dilute the sample before spotting it on the TLC plate.[5] |
| The polarity of the solvent system is inappropriate for the compound.[6] | Adjust the mobile phase composition. For basic compounds like this compound, adding a small amount of a basic modifier (e.g., triethylamine) can improve peak shape.[5] | |
| Sample contains multiple components with very similar polarities.[6] | Try a different solvent system or a two-dimensional TLC approach. | |
| Spots Not Visible or Very Faint | Sample concentration is too low.[6] | Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[6][7] |
| The compound is not UV-active or does not react with the visualization reagent. | Try a different visualization technique. For nitrogen-containing compounds, iodine vapor or specific stains like Dragendorff's reagent can be effective.[8] Since isoxazole (B147169) rings are aromatic, they should be visible under 254 nm UV light on fluorescent plates.[9] | |
| The solvent level in the developing chamber is above the spotting line.[3][5] | Ensure the solvent level is below the origin where the sample is spotted.[5] | |
| Rf Values are Too High or Too Low | The mobile phase is too polar or not polar enough. | If the spots are too close to the solvent front (high Rf), the eluent is too polar; decrease its polarity.[5] If the spots remain near the baseline (low Rf), the eluent is not polar enough; increase its polarity.[5] |
| Incorrect stationary phase. | For polar compounds, a normal-phase silica (B1680970) plate is standard. If separation is poor, consider reverse-phase TLC. | |
| Uneven Solvent Front | The TLC plate was not placed evenly in the developing chamber. | Ensure the plate is placed flat and centered in the chamber. |
| The adsorbent on the plate is not uniform. | Use high-quality, pre-coated TLC plates. |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[10][11]
-
Acid Hydrolysis : Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis : Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation : Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.[12]
-
Thermal Degradation : Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation : Expose a solution of this compound to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[12]
Hypothetical HPLC Method for this compound Impurity Profiling
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A : 0.1% Formic acid in Water
-
Mobile Phase B : Acetonitrile
-
Gradient :
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detector : UV at 254 nm
-
Injection Volume : 10 µL
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Hypothetical TLC Method for this compound Impurity Profiling
-
Stationary Phase : Silica gel 60 F254 TLC plates
-
Mobile Phase : Ethyl acetate:Hexane:Triethylamine (70:30:0.5, v/v/v)
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of ethyl acetate.
-
Application : Spot 2 µL of the sample solution on the TLC plate.
-
Development : Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top of the plate.
-
Visualization : Air dry the plate and visualize the spots under UV light at 254 nm. Further visualization can be achieved by placing the plate in an iodine chamber.
Data Presentation
The following table presents hypothetical data for impurities detected in a forced degradation sample of this compound using the HPLC method described above.
| Peak | Retention Time (min) | Relative Retention Time (RRT) | Area (%) | Potential Source |
| Impurity A | 8.5 | 0.57 | 0.15 | Synthesis-related |
| Impurity B | 12.3 | 0.82 | 0.45 | Acid Hydrolysis |
| This compound | 15.0 | 1.00 | 98.5 | Active Substance |
| Impurity C | 18.2 | 1.21 | 0.65 | Oxidation |
| Impurity D | 21.5 | 1.43 | 0.25 | Base Hydrolysis |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 6. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: The Impact of Solvent Polarity on TP748 Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of solvent polarity on the reactivity of the compound TP748. The principles and methodologies described herein are based on established physical organic chemistry and are intended to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of a compound like this compound?
The polarity of the solvent can significantly influence the rate and outcome of a chemical reaction by affecting the stability of the reactants, products, and, most importantly, the transition state. According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates can be summarized as follows:
-
If the transition state is more polar (more charge separation) than the reactants, increasing the solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction.
-
If the transition state is less polar than the reactants, increasing the solvent polarity will stabilize the reactants more than the transition state, leading to a decrease in the reaction rate.
-
If there is little to no change in polarity between the reactants and the transition state, the effect of solvent polarity on the reaction rate will be minimal.
For a hypothetical compound like this compound, understanding the mechanism of the reaction is crucial to predicting how solvent polarity will impact its reactivity.
Q2: My reaction with this compound is proceeding much slower than anticipated. Could the choice of solvent be the underlying issue?
Yes, an inappropriate solvent is a common cause for slow reaction rates. If your reaction involving this compound is sluggish, it's possible that the solvent is destabilizing the transition state relative to the reactants. For instance, if the transition state has a lower polarity than the starting materials, running the reaction in a highly polar solvent could be detrimental to the reaction rate.
Troubleshooting Steps:
-
Analyze the Reaction Mechanism: Determine whether the transition state is likely to be more or less polar than the reactants.
-
Conduct a Solvent Screen: Run the reaction in a series of solvents with a wide range of polarities (see the data table below for examples).
-
Monitor the Reaction: Use techniques like HPLC, LC-MS, or NMR spectroscopy to monitor the rate of product formation in each solvent.
Q3: I am observing the formation of unexpected side products in my reaction with this compound. How can solvent polarity contribute to this?
Solvent polarity can influence the chemoselectivity and regioselectivity of a reaction by differentially stabilizing the transition states of competing reaction pathways. If an alternative pathway has a more polar transition state, increasing the solvent polarity might favor the formation of the corresponding side product. Additionally, protic solvents (e.g., water, ethanol) can sometimes participate in the reaction as nucleophiles or acids/bases, leading to unwanted byproducts.
Troubleshooting Steps:
-
Characterize the Side Products: Identify the structure of the major side products to gain insight into the competing reaction pathways.
-
Switch Solvent Type: If you are using a protic solvent, consider switching to an aprotic solvent with a similar dielectric constant (or vice versa) to see if the product profile changes.
-
Vary Solvent Polarity: Modulate the solvent polarity to disfavor the transition state leading to the side product.
Q4: What is the best approach to selecting an optimal solvent for a reaction involving this compound?
A systematic approach is generally the most effective:
-
Theoretical Assessment: Based on the presumed reaction mechanism, hypothesize what range of solvent polarities would be most beneficial.
-
Initial Screening: Select a small, diverse set of solvents (e.g., a nonpolar, a polar aprotic, and a polar protic solvent) to test the hypothesis.
-
Optimization: Based on the initial results, perform a more focused screen with a narrower range of solvents to fine-tune the reaction conditions for optimal yield and purity.
Quantitative Data Summary
The following table provides a hypothetical summary of how solvent polarity might affect the rate of a reaction involving a compound like this compound. The data illustrates a scenario where a more polar transition state is stabilized by more polar solvents, leading to an increased reaction rate.
| Solvent | Dielectric Constant (ε) at 20°C | Relative Reaction Rate |
| n-Hexane | 1.88 | 1 |
| Toluene | 2.38 | 5 |
| Diethyl Ether | 4.34 | 20 |
| Tetrahydrofuran (THF) | 7.58 | 150 |
| Dichloromethane (DCM) | 9.08 | 400 |
| Acetone | 20.7 | 2,500 |
| Acetonitrile (MeCN) | 37.5 | 15,000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 50,000 |
Note: The relative reaction rates are illustrative and will be specific to the reaction being studied.
Experimental Protocols
Protocol: Screening for Optimal Solvent in this compound Reactions
Objective: To determine the effect of solvent polarity on the reaction rate and product distribution for a reaction involving this compound.
Materials:
-
This compound
-
Other required reactants and catalysts
-
A selection of anhydrous solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile, DMSO)
-
Reaction vessels (e.g., vials or round-bottom flasks)
-
Stirring apparatus
-
Thermostatted reaction block or oil bath
-
Analytical instrumentation (e.g., HPLC, LC-MS, or NMR)
Procedure:
-
Reaction Setup: In separate, identical reaction vessels, place this compound and any other solid reactants.
-
Solvent Addition: Add an equal volume of each of the selected solvents to the respective reaction vessels.
-
Initiation: Add the final reactant or catalyst to each vessel simultaneously (if possible) to start the reactions.
-
Reaction Monitoring: Maintain all reactions at the same temperature and stirring rate. At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots (e.g., by adding a suitable quenching agent or diluting with a cold solvent).
-
Analysis: Analyze the quenched aliquots by a suitable analytical method to determine the concentration of the starting material and the desired product.
-
Data Processing: Plot the concentration of the product versus time for each solvent. Determine the initial reaction rate from the slope of these curves.
-
Comparison: Compare the reaction rates and the purity of the product across the different solvents to identify the optimal conditions.
Diagrams
Caption: A logical workflow for troubleshooting and optimizing reactions involving this compound by investigating the effects of solvent polarity.
preventing the decomposition of TP748 during workup
This guide provides troubleshooting strategies and frequently asked questions to help researchers prevent the decomposition of compound TP748 during experimental workup.
Troubleshooting Guide
This guide addresses the common issue of low yields and high impurity levels after the workup of this compound, likely due to its decomposition.
Initial Symptom: Low yield or multiple impurity spots on TLC/LCMS analysis of the isolated product compared to the crude reaction mixture.
Troubleshooting Workflow
The following workflow helps diagnose the potential cause of this compound degradation.
Caption: Troubleshooting workflow for this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound decomposition during workup?
A1: The most common signs include:
-
A noticeable color change in the organic layer, often to a darker brown or yellow.
-
The appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate after aqueous washing.
-
Low recovery of the desired product after purification.
-
Mass spectrometry (LCMS) data showing new peaks corresponding to the masses of suspected degradation products (e.g., hydrolyzed acid or oxidized byproducts).
Q2: My reaction mixture is clean, but after an acidic wash, my product is gone. What is happening?
A2: this compound is highly sensitive to acid. The presence of even mild acids can catalyze the hydrolysis of critical functional groups within the molecule, leading to the formation of a highly polar byproduct that is often lost to the aqueous phase during extraction. It is critical to avoid acidic conditions entirely during the workup.
Q3: Can exposure to air cause decomposition of this compound?
A3: Yes. This compound contains moieties that are susceptible to oxidation. Prolonged exposure to atmospheric oxygen, especially during solvent evaporation or while on the rotary evaporator, can lead to the formation of oxidized impurities.
Hypothetical Degradation Pathways
The diagram below illustrates the two primary mechanisms of this compound decomposition: acid-catalyzed hydrolysis and oxidation.
Caption: Primary degradation pathways for this compound.
Data Summary: Stability of this compound
The following table summarizes the stability of this compound under various conditions commonly encountered during workup. Data reflects the percentage of this compound remaining after 1 hour of exposure.
| Condition Parameter | Condition Details | This compound Remaining (%) | Stability Assessment |
| pH | 1M HCl (aq) | < 5% | Very Unstable |
| pH 4.0 Buffer (aq) | ~ 45% | Unstable | |
| Neutral Water (pH ~7) | > 95% | Stable | |
| Sat. NaHCO₃ (aq, pH ~8.5) | > 99% | Recommended | |
| Atmosphere | Air (Stirred in Solution) | ~ 80% | Unstable |
| Nitrogen (N₂) Blanket | > 99% | Recommended | |
| Temperature | 50°C in solution (THF) | ~ 90% | Minor Degradation |
| 25°C in solution (THF) | > 99% | Stable |
Experimental Protocol: Recommended Workup for this compound
This protocol is designed to minimize decomposition by controlling pH and limiting exposure to atmospheric oxygen.
Objective: To quench a reaction and isolate crude this compound while preventing its degradation.
Materials:
-
Reaction mixture containing this compound.
-
Saturated sodium bicarbonate (NaHCO₃) solution, freshly prepared and degassed by bubbling N₂ through it for 15 minutes.
-
Brine (Saturated NaCl solution), degassed.
-
Ethyl Acetate (B1210297) (EtOAc), degassed.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Nitrogen (N₂) or Argon gas source.
-
Separatory funnel.
-
Round-bottom flask for collection.
Procedure:
-
Preparation: Before starting, ensure all aqueous solutions (NaHCO₃, brine) have been thoroughly degassed with an inert gas (N₂) for at least 15 minutes. Cool the NaHCO₃ solution in an ice bath.
-
Reaction Quench:
-
Cool the reaction vessel containing this compound in an ice-water bath.
-
While stirring, slowly add the cold, degassed saturated NaHCO₃ solution to quench the reaction. Monitor for any gas evolution. Add until the mixture is basic (confirm with pH paper, target pH > 8).
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the mixture three times with an appropriate volume of degassed ethyl acetate (EtOAc).
-
During extractions, gently invert the separatory funnel to mix the layers. Avoid vigorous shaking which can increase air exposure.
-
-
Aqueous Wash:
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer once with degassed brine to remove residual water.
-
-
Drying and Filtration:
-
Drain the washed organic layer into a flask containing anhydrous Na₂SO₄.
-
Gently swirl the flask and let it sit for 5-10 minutes to dry. If possible, maintain a nitrogen blanket over the flask during this step.
-
Filter the solution to remove the Na₂SO₄.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution using a rotary evaporator.
-
Crucially , use a low-temperature water bath (25-30°C) and reduced pressure to remove the solvent. Do not heat excessively.
-
-
Final Product:
-
The resulting crude solid or oil is this compound. Immediately place the sample under high vacuum to remove residual solvent and store it under an inert atmosphere at low temperature. Proceed with purification (e.g., chromatography with a neutralized stationary phase) as soon as possible.
-
Technical Support Center: Catalyst Selection for Optimizing Reactions to Synthesize TP748
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the synthesis of TP748, a key isoxazole (B147169) intermediate in the production of fully synthetic tetracyclines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the 3,5-disubstituted isoxazole core of this compound?
A1: The synthesis of 3,5-disubstituted isoxazoles, the core structure of this compound, is frequently achieved through 1,3-dipolar cycloaddition reactions. Key catalytic methods include:
-
Copper(I)-Catalyzed Cycloaddition: This is a highly reliable method, often referred to as a "click" reaction, that involves the reaction of an in situ-generated nitrile oxide with a terminal alkyne. It is known for its high regioselectivity, yielding the 3,5-disubstituted isomer.[1][2][3][4]
-
Palladium-Catalyzed Four-Component Coupling: This method offers a one-pot synthesis from a terminal alkyne, hydroxylamine (B1172632), carbon monoxide, and an aryl iodide.[3][5] It is highly atom-economical and proceeds under mild conditions.[5]
-
Gold-Catalyzed Cycloisomerization: Gold chlorides can catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in very good yields.[3]
Q2: How do I choose between a copper and a palladium catalyst for my isoxazole synthesis?
A2: The choice of catalyst depends on several factors, including the specific substrates, desired reaction conditions, and cost.
-
Copper catalysts are generally preferred for their high regioselectivity in [3+2] cycloaddition reactions and their relatively low cost.[1][2] They are effective for one-pot procedures where the nitrile oxide is generated in situ.[1][2]
-
Palladium catalysts are versatile and can be used in multi-component reactions that allow for the rapid assembly of complex molecules from simple precursors.[5] They are particularly useful when one of the desired substituents is introduced via an aryl halide.
Q3: What are the main causes of low yields in my isoxazole synthesis?
A3: Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.[6]
-
Decomposition of Starting Materials or Products: The nitrile oxide intermediate is often unstable and can dimerize to form furoxans if not consumed quickly by the alkyne.[6]
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or by coordination with the product or other species in the reaction mixture.[7][8]
-
Poor in situ Generation of the Nitrile Oxide: The method used to generate the nitrile oxide from its precursor (e.g., an aldoxime) is critical for the overall success of the reaction.[4]
Q4: How can I improve the regioselectivity of my reaction to favor the desired 3,5-disubstituted isoxazole?
A4: Achieving high regioselectivity is a common challenge. Here are some strategies:
-
Catalyst Choice: Copper(I) catalysis is well-established for reliably producing 3,5-disubstituted isoxazoles from terminal alkynes.[4][9]
-
Substrate Control: The electronic and steric properties of your alkyne and nitrile oxide precursors can influence the regiochemical outcome.[9]
-
Reaction Conditions: Optimizing the solvent and temperature can sometimes improve selectivity.[4]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Verify the age and storage conditions of the catalyst. For palladium precatalysts, ensure they have been handled under an inert atmosphere. | Use a fresh batch of catalyst. For palladium(II) sources, consider a pre-activation step. |
| Catalyst Poisoning | Analyze starting materials for impurities, especially sulfur or other nitrogen-containing compounds. The isoxazole product itself can sometimes act as a ligand and inhibit the catalyst.[7] | Purify starting materials. Screen different ligands that may be less susceptible to product inhibition. |
| Inefficient Nitrile Oxide Generation | Monitor the conversion of the aldoxime precursor by TLC or LC-MS. | Experiment with different methods for nitrile oxide generation (e.g., different oxidizing agents or bases). Ensure the chosen method is compatible with your substrates.[4] |
| Suboptimal Reaction Conditions | Review the literature for optimal temperature and solvent for your specific catalyst system and substrates. | Perform a systematic optimization of reaction temperature and solvent.[6] |
Problem 2: Poor Regioselectivity (Formation of undesired isomers)
| Possible Cause | Diagnostic Check | Recommended Solution |
| Uncatalyzed Background Reaction | Run the reaction without the catalyst to see if any product is formed. | If a background reaction occurs, switching to a more selective catalyst is recommended. Copper(I) catalysts are excellent for promoting the formation of the 3,5-isomer.[4][9] |
| Inappropriate Catalyst System | The chosen catalyst may not provide sufficient regiochemical control for your specific substrates. | For terminal alkynes, a copper(I) catalyst is the standard choice for high 3,5-regioselectivity.[4][9] For internal alkynes, the regioselectivity is more substrate-dependent, and a catalyst screen may be necessary. |
| Substrate Electronics/Sterics | The inherent properties of your starting materials may favor the undesired isomer. | Consider modifying the electronic or steric properties of your substrates if possible. The use of directing groups can sometimes influence regioselectivity.[4] |
Quantitative Data on Catalyst Performance
The following tables summarize typical yields for common catalytic systems used in the synthesis of 3,5-disubstituted isoxazoles.
Table 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
| Alkyne | Aldehyde | Catalyst System | Solvent | Yield (%) | Reference |
| Phenylacetylene | Benzaldehyde | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 85 | [1] |
| 1-Octyne | Heptanal | CuSO₄·5H₂O, Copper Turnings | t-BuOH/H₂O | 78 | [2] |
| Propargyl alcohol | 4-Chlorobenzaldehyde | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 82 | [1] |
| 4-Ethynyltoluene | 4-Methoxybenzaldehyde | CuI | H₂O/THF | 88 | [10] |
Table 2: Palladium-Catalyzed Four-Component Synthesis of 3,5-Disubstituted Isoxazoles
| Alkyne | Aryl Iodide | Catalyst System | Solvent | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂, CuI | DMF | 82 | [5] |
| 1-Heptyne | 4-Iodotoluene | Pd(PPh₃)₄, CuI | DMF | 75 | [3] |
| 3,3-Dimethyl-1-butyne | 1-Iodo-4-methoxybenzene | PdCl₂(PPh₃)₂, CuI | DMF | 78 | [5] |
| Cyclohexylacetylene | 1-Iodo-3-nitrobenzene | Pd(OAc)₂, PPh₃, CuI | DMF | 65 | [3] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from Hansen, T. V., et al., J. Org. Chem., 2005, 70, 7761-7764.[1][2]
-
Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of tert-butanol (B103910) and water. Add sodium hydroxide (B78521) (1.05 eq) and stir the mixture at room temperature for 30 minutes. Monitor the completion of the reaction by TLC.
-
Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. Then, add CuSO₄·5H₂O (0.03 eq) and copper turnings. Add the terminal alkyne (1.0 eq) and stir the reaction mixture vigorously at room temperature.
-
Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Palladium-Catalyzed Four-Component Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is based on the work of Ahmed, M. S. M., et al., Org. Lett., 2005, 7, 4487-4489.[3]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with argon. Add the aryl iodide (1.0 eq), the terminal alkyne (1.2 eq), hydroxylamine hydrochloride (1.5 eq), and a suitable base (e.g., diisopropylethylamine, 3.0 eq) in an anhydrous, degassed solvent such as DMF.
-
Reaction Execution: Bubble carbon monoxide gas through the reaction mixture for 5-10 minutes, then maintain a CO atmosphere (e.g., with a balloon). Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TP748 and Other Key Intermediates in Fully Synthetic Tetracycline Production
For Researchers, Scientists, and Drug Development Professionals
The advent of fully synthetic routes to tetracycline (B611298) antibiotics has opened new avenues for the development of novel therapeutics capable of combating multidrug-resistant bacteria. Central to these synthetic efforts is the efficient construction of key intermediates. This guide provides an objective comparison of synthetic routes to the crucial AB ring precursor, an isoxazole-containing enone, with a focus on the intermediate TP748 and its alternatives. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable synthetic strategies for their specific needs.
Performance Comparison of Synthetic Routes to the Tetracycline AB-Ring Precursor
The total synthesis of tetracyclines, pioneered by the Myers group, relies on a convergent approach where a highly functionalized AB-ring precursor is coupled with a D-ring fragment.[1] Different generations of synthetic routes to this key AB-ring enone have been developed, each with its own set of advantages and challenges. Below is a summary of the quantitative data for two prominent routes.
| Parameter | Route 1: Enantioselective Addition & Intramolecular Diels-Alder | Route 2: Optimized Manufacturing Process |
| Starting Material | Methyl 3-hydroxy-5-isoxazolecarboxylate | Isoxazole (B147169) 6 and 3-methoxy-2-furaldehyde |
| Key Intermediate | (S)-allylic amine 3 | TP-808 (enone 1) |
| Key Reactions | Enantioselective addition of divinylzinc (B3045688), Intramolecular furan (B31954) Diels-Alder cycloaddition | Magnesiation, Omura-Sharma-Swern/Parikh-Doehring oxidation |
| Overall Yield | 21% (over 9 steps)[2] | 56% (manufacturing campaign) |
| Scale | >40 g[2] | 76.1 kg[3] |
| Chromatography | Required for purification of intermediates | Avoided in the manufacturing process[3] |
| Enantiomeric Excess (ee) | 93% ee[2] | Not explicitly stated, but produces enantiomerically enriched product |
Experimental Protocols
Route 1: Enantioselective Synthesis via Diels-Alder Cycloaddition
This route provides a practical and enantioselective pathway to the key AB-ring precursor of tetracycline antibiotics.
Step 1: Synthesis of 3-benzyloxy-5-isoxazolecarboxaldehyde (2) Methyl 3-hydroxy-5-isoxazolecarboxylate is subjected to O-benzylation followed by reduction with diisobutylaluminum hydride to yield the aldehyde 2. This process has been successfully scaled to produce multi-hundred gram quantities.[2]
Step 2: Enantioselective addition of divinylzinc The aldehyde 2 undergoes an enantioselective addition of divinylzinc in the presence of a norephedrine-derived lithium alkoxide ligand. This reaction proceeds at -75 °C in toluene (B28343) and yields the (R)-allylic alcohol 3 with high enantiomeric purity (>90% yield, 93% ee). The ligand can be recovered in >95% yield.[2]
Step 3: Intramolecular furan Diels-Alder cycloaddition A mixture of epimeric alcohols derived from the subsequent steps is heated in toluene with N,N-diisopropylethylamine and a catalytic amount of 2,6-di-tert-butyl-4-methylphenol. The reaction is maintained first at 95 °C and then at 110 °C to afford a mixture of four diastereomeric intramolecular Diels-Alder cycloadducts in a combined yield of 78%. The major products are the desired endo-diastereomers.[2]
Route 2: Optimized Manufacturing Process for TP-808
This route represents a significant improvement for the large-scale production of the key enone intermediate, TP-808, avoiding chromatographic purifications.
Step 1: Coupling of Isoxazole and Furaldehyde The synthesis begins with the coupling of isoxazole 6 and 3-methoxy-2-furaldehyde (7). The lithiation of isoxazole 6 followed by the addition of the aldehyde 7 was found to be temperature-sensitive. An improved process involves magnesiation, which has been shown to be more robust for large-scale synthesis.[3]
Step 2: Diels-Alder Reaction in Polar Aprotic Solvents The subsequent intramolecular Diels-Alder reaction was significantly accelerated by conducting it in polar aprotic solvents like DMSO. The reaction proceeds to completion in 2 days at 95 °C, a substantial improvement over the initial conditions which required prolonged heating in toluene.[3]
Step 3: Oxidation and Subsequent Transformations The cycloadducts are then subjected to an oxidation step, for which both Omura-Sharma-Swern and Parikh-Doehring conditions have been explored and optimized for large-scale production. The final steps lead to the crystalline intermediate TP-808.[3]
Visualizing the Synthetic Pathways and Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate a key synthetic workflow and the mechanism of action of tetracycline antibiotics.
Caption: Comparative workflow of two synthetic routes to the tetracycline AB-ring precursor.
Caption: Mechanism of action of tetracycline, inhibiting bacterial protein synthesis.
Conclusion
The fully synthetic routes to tetracyclines represent a significant advancement in medicinal chemistry, enabling the creation of novel antibiotics. The choice of synthetic route for the key AB-ring intermediate, such as those related to this compound, depends on the desired scale and specific research goals. The enantioselective Diels-Alder approach offers a reliable method for producing optically pure material on a laboratory scale. For larger-scale manufacturing, the optimized process developed for TP-808, which avoids chromatography and utilizes more efficient reaction conditions, is superior. Understanding the intricacies of these synthetic pathways is crucial for researchers aiming to develop the next generation of tetracycline antibiotics.
References
- 1. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 2. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
A Comparative Guide to Alternative Synthetic Routes for Tetracyclines
In the landscape of antibiotic development, the pursuit of novel tetracycline (B611298) analogs remains a cornerstone of research against multidrug-resistant bacteria. While the convergent synthesis strategy developed by Myers and commercialized by companies like Tetraphase Pharmaceuticals has been pivotal, its reliance on specific key intermediates, such as the isoxazole (B147169) TP748, has prompted exploration into alternative synthetic pathways.[1][2] This guide provides a comparative overview of alternative synthetic routes to the tetracycline core, offering researchers and drug development professionals a basis for selecting methodologies suited to their specific goals.
The primary alternatives to a this compound-inclusive synthesis can be broadly categorized into:
-
Earlier Total Synthesis Methodologies: Pioneering linear syntheses that laid the groundwork for tetracycline chemistry.
-
Modern Convergent Synthetic Strategies: Flexible approaches that couple complex molecular fragments in late stages.
-
Biocatalytic and Semisynthetic Approaches: Methods that leverage enzymatic processes and modifications of naturally occurring tetracyclines.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to tetracyclines, providing a clear comparison of their efficiencies.
| Synthetic Route | Key Features | Number of Steps (approx.) | Overall Yield (approx.) | Starting Materials |
| Woodward's Total Synthesis | First total synthesis of a tetracycline analog (sancycline); Linear approach.[3][4] | ~18+ | Low (e.g., 1.8% assuming 80% per step)[4] | Commercially available small molecules.[3] |
| Muxfeldt's Total Synthesis | Synthesis of oxytetracycline (B609801); Utilized a condensation reaction involving an oxazolone (B7731731) moiety. | Not explicitly stated, but a multi-step linear synthesis. | Not explicitly stated. | Commercially available small molecules. |
| Myers' Convergent Synthesis | Convergent coupling of AB-ring and D-ring precursors; Enables significant structural diversity.[2][5] | ~9-17 steps | 1.1% to 21% for key intermediates/final products.[5][6] | Benzoic acid or other simple starting materials.[6] |
| Biocatalytic Synthesis | Utilizes enzymes to perform key transformations, such as the final steps from anhydrotetracycline (B590944). | Variable, often combined with chemical synthesis. | Not directly comparable to total synthesis. | Anhydrotetracycline or other precursors. |
Detailed Methodologies and Experimental Protocols
Woodward's Linear Synthesis of Sancycline (B610677)
The first total synthesis of a tetracycline-like molecule was a landmark achievement by R.B. Woodward.[3] This approach is characterized by its linear nature, building the tetracyclic core step-by-step.
Key Experimental Step (Illustrative):
A crucial aspect of Woodward's synthesis, and a challenge in many tetracycline syntheses, is the late-stage introduction of the C12a hydroxyl group. In the synthesis of sancycline (6-demethyl-6-deoxytetracycline), a precursor was hydroxylated using dioxygen and cerous chloride in a buffered methanol-DMF solution, albeit in a low yield of 6.5%.
Muxfeldt's Synthesis of Oxytetracycline
Muxfeldt and his team developed a route to oxytetracycline that also involved a linear sequence but featured a notable condensation reaction with an oxazolone moiety to construct the A ring with its sensitive functional groups. This approach also required a late-stage C12a-hydroxylation, which was achieved with a 52% yield using dioxygen as the oxidant in a more efficient protocol than Woodward's.
Myers' Convergent Synthesis of Tetracyclines
The Myers' group developed a highly convergent and enantioselective route that has become a platform for generating diverse tetracycline analogs.[2][5] This strategy involves the synthesis of a complex AB-ring precursor and a variable D-ring precursor, which are then coupled to form the tetracyclic core.
Experimental Protocol for Michael-Dieckmann Cyclization:
A key step in this synthesis is the Michael-Dieckmann condensation to form the C-ring. A typical protocol involves the deprotonation of the D-ring precursor (a substituted toluate) with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C). The resulting anion is then reacted with the AB-ring enone precursor. This is followed by an intramolecular Dieckmann-type condensation to yield the protected tetracycline scaffold.[2][5] Subsequent deprotection steps, often involving silyl (B83357) ether cleavage and hydrogenolysis, afford the final tetracycline analog.[2]
Biocatalytic Approaches
Recent advancements have focused on using enzymes to perform challenging steps in tetracycline synthesis. For example, the final steps in the biosynthesis of tetracycline from anhydrotetracycline have been replicated in a heterologous host like Saccharomyces cerevisiae.
Experimental Protocol for Enzymatic Hydroxylation:
In a biocatalytic approach, the anhydrotetracycline hydroxylase (OxyS) can be used to convert anhydrotetracycline to dehydrotetracycline. This enzymatic reaction is a key step in forming the biologically active tetracycline core and can be performed in a whole-cell system using a recombinant host organism expressing the necessary enzymes.
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the alternative synthetic strategies for tetracyclines.
Caption: Woodward's Linear Synthesis of Sancycline.
Caption: Myers' Convergent Synthetic Strategy.
Caption: Biocatalytic Final Steps in Tetracycline Synthesis.
Conclusion
The synthesis of tetracyclines has evolved significantly from the early linear approaches to the highly flexible convergent strategies and innovative biocatalytic methods of today. While the Myers' convergent synthesis, which may involve intermediates like this compound in some variations, offers remarkable adaptability for creating novel analogs, the historical syntheses of Woodward and Muxfeldt provide fundamental chemical insights. Furthermore, biocatalysis presents an increasingly attractive option for performing specific, challenging transformations with high selectivity. The choice of a synthetic route will ultimately depend on the specific goals of the research, whether it be the large-scale production of a known tetracycline, the exploration of novel chemical space for next-generation antibiotics, or the development of more sustainable and efficient manufacturing processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Tetracycline - Chemical syntheses [chm.bris.ac.uk]
- 4. tigerweb.towson.edu [tigerweb.towson.edu]
- 5. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (-)-tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of TP748: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel tetracycline (B611298) antibiotics, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for validating the purity of TP748, a key isoxazole (B147169) intermediate in the synthetic route to a new generation of tetracyclines. We present a detailed examination of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, alongside a comparison with alternative methods, supported by experimental protocols and data interpretation.
Introduction to this compound and the Importance of Purity
This compound, chemically known as (S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine, is a crucial building block in the convergent synthesis of advanced tetracycline analogues. The stereochemical and chemical purity of this intermediate directly impacts the yield and impurity profile of the subsequent complex cyclization reactions, ultimately affecting the quality of the final drug substance. Rigorous analytical validation is therefore essential to control the manufacturing process and meet regulatory requirements.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the industry standard for assessing the purity of small molecule pharmaceutical intermediates like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from structurally similar impurities.
Comparative Analysis of Analytical Methods
While HPLC is the preferred method, other analytical techniques can be employed for orthogonal verification and specific applications. The following table compares key performance attributes of common analytical methods for purity determination.
| Analytical Method | Principle | Primary Use Case for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity determination and impurity profiling. | High resolution, high sensitivity, excellent quantitation, well-established methods. | Requires method development, higher cost per sample than TLC. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Rapid, qualitative assessment of reaction completion and presence of major impurities. | Simple, fast, low cost, can screen multiple samples simultaneously. | Lower resolution and sensitivity than HPLC, not easily quantifiable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation and identification of impurities with distinct NMR spectra. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation and identification of unknown impurities, often coupled with LC (LC-MS). | High sensitivity and specificity for molecular weight determination. | Typically not quantitative on its own, ionization efficiency can vary. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by RP-HPLC
This protocol describes a typical RP-HPLC method for the quantitative analysis of this compound purity and the detection of related impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Impurities are reported as a percentage of the total area.
Protocol 2: Qualitative Analysis by Thin-Layer Chromatography (TLC)
This protocol is suitable for rapid, qualitative monitoring of the synthesis of this compound.
1. Materials:
-
Silica gel 60 F254 TLC plates
-
Mobile Phase: Ethyl acetate/Hexane (30:70, v/v)
-
Visualization: UV lamp (254 nm) and potassium permanganate (B83412) stain.
2. Procedure:
-
Dissolve a small amount of the crude reaction mixture and a reference standard of pure this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the samples onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots under a UV lamp.
-
Further visualization can be achieved by dipping the plate in a potassium permanganate solution.
3. Interpretation:
-
Compare the Rf value of the spot from the reaction mixture with that of the reference standard.
-
The presence of additional spots indicates impurities.
Visualizing the Workflow and Synthetic Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical validation workflow and the synthetic route to this compound.
Conclusion
The validation of this compound purity is a critical step in the manufacturing of next-generation tetracycline antibiotics. While RP-HPLC stands out as the most suitable method for quantitative purity assessment due to its high resolution and sensitivity, a multi-faceted approach employing orthogonal techniques such as TLC, NMR, and MS provides a comprehensive understanding of the intermediate's purity profile. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and drug development professionals to establish and validate analytical methods, ensuring the quality and consistency of this vital pharmaceutical intermediate.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for TP748 and Related Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of TP748, a key isoxazole (B147169) intermediate in the synthesis of novel tetracycline (B611298) antibiotics. Due to the limited availability of public experimental spectroscopic data for this compound, this guide utilizes its known chemical structure—(S)-1-(3-(Benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine—to predict its expected spectral characteristics. For comparative purposes, detailed experimental data for two alternative isoxazole derivatives, 3-Methyl-5-phenylisoxazole and 3,5-diphenylisoxazole, are presented.
This document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a side-by-side comparison of the spectral features to aid researchers in the structural elucidation of these and similar compounds.
Comparative Spectroscopic Data
The structural confirmation of a novel or synthesized compound relies on the collective evidence from various spectroscopic techniques. Below is a summary of the expected and experimentally determined spectroscopic data for this compound and its alternatives.
| Spectroscopic Technique | This compound (Expected) | 3-Methyl-5-phenylisoxazole [1] | 3,5-diphenylisoxazole [2][3] |
| ¹H NMR (ppm) | Signals for benzylic protons, aromatic protons of the benzyl (B1604629) group, isoxazole ring proton, vinyl protons, a methine proton, and two N-methyl groups. | 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃) | 7.86 (m, 4H), 7.49 (m, 6H), 6.84 (s, 1H) |
| ¹³C NMR (ppm) | Resonances for aromatic and aliphatic carbons, including the benzylic CH₂, isoxazole ring carbons, vinyl carbons, the methine carbon, and N-methyl carbons. | 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40 | 168.7, 161.3, 128.6, 128.4, 127.4, 127.3, 125.8, 125.1, 124.2, 95.8 |
| IR (cm⁻¹) | Characteristic peaks for C-H (aromatic and aliphatic), C=C (alkene and aromatic), C=N (isoxazole), and C-O stretching vibrations. | Not explicitly found, but expected aromatic and aliphatic C-H, C=N, and C=C stretches. | 3437, 3114, 2924, 1462, 1257, 1092, 763 |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ at approximately 258.32. | Molecular Ion [M]⁺ at 159.18.[4] | Molecular Ion [M]⁺ at 221.25, with major fragments at m/z 105 and 77.[5][6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generally applicable for the analysis of small organic molecules like this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
-
Capillary Voltage and Temperature: Optimized for the specific instrument and analyte.
-
-
Acquisition (EI-MS):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: A range appropriate to detect the molecular ion and fragment ions.
-
-
Data Processing: The resulting mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and the signaling pathway context for a generic drug development process where a compound like this compound might be involved.
References
Assessment of "TP748" in Total Synthesis: Information Not Available
A comprehensive assessment and comparison of the total synthesis efficiency for a compound designated as "TP748" cannot be provided at this time. Extensive searches of scientific literature and chemical databases did not yield any information on a molecule with this identifier.
It is highly probable that "this compound" is an internal project code, a typographical error, or a designation not available in the public domain. Without the correct chemical name, IUPAC name, or chemical structure, it is impossible to:
-
Identify the molecule and its therapeutic target.
-
Find and evaluate its total synthesis routes.
-
Locate experimental data regarding yields, step counts, and reaction conditions.
-
Compare its synthesis to alternative methods for the same or similar compounds.
-
Illustrate any relevant biological signaling pathways.
To receive a detailed comparison guide as requested, please provide a recognized chemical identifier for the molecule of interest. Once a specific compound is identified, a thorough analysis of its total synthesis, including data presentation, experimental protocols, and visualizations, can be conducted.
The Synthetic Heart of Tetracyclines: A Comparative Look at TP748 and Its Alternatives
For researchers, scientists, and drug development professionals, the quest for novel antibiotics is a paramount challenge. Fully synthetic tetracyclines represent a significant advancement in this field, offering a modular approach to creating new derivatives with improved efficacy against resistant bacteria. At the core of this synthetic strategy lies TP748, a crucial isoxazole (B147169) intermediate. This guide provides a comprehensive comparison of the synthetic route involving this compound with alternative methods, supported by experimental data and detailed protocols.
This compound, an isoxazole, serves as a key building block, specifically as an AB-ring precursor, in the convergent total synthesis of a wide range of tetracycline (B611298) antibiotics. Its intricate structure is essential for the subsequent construction of the full tetracyclic core. The primary application of this compound is not as a therapeutic agent itself, but as a critical starting material in the laboratory-scale and industrial-scale synthesis of new antibiotic candidates.
A Comparative Analysis of Tetracycline Synthesis Strategies
The production of tetracycline antibiotics has historically been dominated by the semisynthesis of naturally occurring tetracyclines. However, the limitations of this approach in generating diverse analogs have spurred the development of total synthesis routes, where molecules like this compound are indispensable.
| Synthesis Strategy | Description | Advantages | Disadvantages | Representative Overall Yield |
| Semisynthesis | Chemical modification of tetracyclines produced by fermentation. | Established and cost-effective for large-scale production of existing drugs. | Limited structural diversity achievable; difficult to access novel analogs with significant scaffold modifications. | Not applicable for novel analogs. |
| Linear Total Synthesis | Step-by-step construction of the tetracycline core from simple starting materials. | Allows for the synthesis of any desired analog. | Often very long, with low overall yields, making it impractical for large-scale production. | <1% in early routes. |
| Convergent Total Synthesis (using this compound-like precursors) | Synthesis of complex fragments (e.g., AB-ring and D-ring precursors) which are then coupled together. | Highly efficient and flexible for creating a diverse library of analogs by varying the coupling partners.[1] | Requires the development of efficient syntheses for the complex precursors. | ~5-10% for the synthesis of complex tetracyclines.[2] |
The Convergent Synthetic Workflow Utilizing an AB-Ring Precursor
The power of using intermediates like this compound lies in the convergent nature of the synthesis. The overall strategy involves the synthesis of an "AB enone" precursor, which is then coupled with a variety of "D-ring" precursors to generate diverse tetracycline backbones. This key coupling reaction is typically a Michael-Claisen or Michael-Dieckmann condensation.
Caption: Convergent synthesis of tetracycline antibiotics.
Experimental Protocol: Enantioselective Synthesis of a Key AB-Ring Precursor
The following protocol is adapted from the work of Brubaker and Myers, which describes a practical and enantioselective synthesis of a key precursor to the tetracycline antibiotics, structurally analogous to this compound.[2][3]
Step 1: Synthesis of (R)-1-(3-(benzyloxy)isoxazol-5-yl)prop-2-en-1-ol
-
Materials: 3-(Benzyloxy)isoxazole-5-carbaldehyde (B1588171), divinylzinc (B3045688), (1R,2S)-N,N-dimethyl-1-phenyl-1-(pyridin-2-yl)propan-2-amine.
-
Procedure: A solution of 3-(benzyloxy)isoxazole-5-carbaldehyde in toluene (B28343) is cooled to -78 °C. A pre-formed complex of divinylzinc and the chiral ligand in toluene is then added dropwise. The reaction is stirred at -78 °C for 4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by flash chromatography to afford the desired (R)-allylic alcohol.
Step 2: Mesylation and Azide (B81097) Displacement
-
Materials: (R)-1-(3-(benzyloxy)isoxazol-5-yl)prop-2-en-1-ol, methanesulfonyl chloride, triethylamine, sodium azide.
-
Procedure: To a solution of the (R)-allylic alcohol in dichloromethane (B109758) at 0 °C is added triethylamine, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred for 30 minutes. The reaction mixture is then washed with water and brine. The organic layer is dried and concentrated. The crude mesylate is dissolved in dimethylformamide, and sodium azide is added. The reaction is heated to 60 °C for 2 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude allylic azide.
Step 3: Reduction to the Allylic Amine
-
Materials: Crude allylic azide, triphenylphosphine (B44618), water.
-
Procedure: The crude allylic azide is dissolved in tetrahydrofuran, and triphenylphosphine is added. The mixture is stirred at room temperature for 1 hour, after which water is added, and the reaction is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the enantiomerically enriched (S)-allylic amine, a direct precursor to the AB-enone.
Logical Relationship of Synthetic Strategies
The choice of synthetic strategy is dictated by the research or development goal. For producing known tetracyclines, semisynthesis remains a viable option. However, for the discovery of new antibiotics with novel structures and improved properties, total synthesis is essential. The convergent approach represents the most efficient and flexible total synthesis strategy to date.
Caption: Decision tree for tetracycline synthesis.
References
- 1. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 2. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical, enantioselective synthetic route to a key precursor to the tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of TP748 in Fully Synthetic Tetracycline Production: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the pursuit of novel antibiotic candidates is a paramount objective. Fully synthetic tetracyclines represent a promising frontier in combating antibiotic resistance, offering access to a chemical space unattainable through traditional semi-synthetic methods. Central to this endeavor is the strategic selection of key intermediates. This guide provides a comprehensive cost-benefit analysis of utilizing TP748, an isoxazole-based intermediate, in the total synthesis of tetracycline (B611298) analogues, comparing its performance with established semi-synthetic routes.
The advent of a robust and scalable total synthesis of tetracyclines has been a landmark achievement in medicinal chemistry, enabling the creation of novel analogues with potent activity against multidrug-resistant bacteria. A cornerstone of this strategy is the convergent "AB+D" ring formation, for which this compound serves as a critical precursor to the AB-ring enone.
Comparative Analysis: Total Synthesis via this compound vs. Semi-Synthesis
The primary alternatives to the total synthesis of tetracyclines involving intermediates like this compound are semi-synthetic approaches, which rely on the chemical modification of tetracycline scaffolds produced via fermentation. While semi-synthesis has historically been the workhorse of tetracycline production, it faces limitations in the diversity of achievable analogues.
| Feature | Total Synthesis utilizing this compound | Semi-Synthesis from Fermentation |
| Chemical Diversity | High: Enables extensive modification of the tetracycline scaffold, leading to novel analogues with potentially improved properties. | Limited: Modifications are largely restricted to the periphery of the existing tetracycline core structure produced by fermentation. |
| Access to Novel Scaffolds | High: Allows for the creation of entirely new tetracycline-based architectures, including pentacyclines and heterocyclines.[1] | Low: Fundamentally constrained by the natural product scaffold. |
| Process Control | High: Fully synthetic route allows for precise control over stereochemistry and impurity profiles. | Moderate: Relies on the purification of a natural product, which can introduce variability and complex impurity profiles. |
| Initial Development Cost | High: Requires significant investment in process research and development for a multi-step synthesis. | Low to Moderate: Leverages established fermentation and purification technologies. |
| Raw Material Cost | Potentially High: Dependent on the cost of starting materials and reagents for a multi-step chemical synthesis. | Lower for Core Scaffold: Fermentation provides the core tetracycline structure relatively inexpensively. Subsequent modification costs vary. |
| Scalability | Demonstrated: The synthesis involving this compound precursors has been scaled to produce kilograms of material.[1] | High: Industrial-scale fermentation is a well-established and highly optimized process. |
| Overall Yield | Moderate to High: A 56% overall yield has been reported for a large-scale manufacturing campaign of a key intermediate related to this compound. | Variable: Dependent on the efficiency of both the fermentation and the subsequent chemical modification steps. |
Cost-Benefit Assessment of the this compound-Mediated Synthesis
The decision to employ a total synthesis strategy with this compound hinges on a careful evaluation of its costs and benefits in the context of drug discovery and development goals.
Benefits:
-
Unlocking Novel Chemical Space: The paramount advantage of the this compound route is the ability to generate a vast array of novel tetracycline analogues that are inaccessible through semi-synthesis.[1] This is crucial for overcoming existing antibiotic resistance mechanisms and developing next-generation therapeutics.
-
Structure-Activity Relationship (SAR) Studies: Total synthesis provides unparalleled flexibility for systematic modifications across the entire tetracycline scaffold, enabling comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Intellectual Property: Novel tetracycline analogues generated through total synthesis offer strong intellectual property positions, a critical factor in pharmaceutical development.
Costs:
-
Complexity of Synthesis: The synthesis of this compound and its conversion to the final tetracycline product is a multi-step process involving sophisticated organic chemistry. This inherent complexity can translate to higher initial manufacturing costs compared to the more established semi-synthetic routes.
-
Raw Material Sourcing and Cost: While fermentation relies on relatively inexpensive nutrients, total synthesis requires specific, often more expensive, chemical starting materials and reagents. The cost of these materials can significantly impact the overall cost of goods.
-
Process Optimization: Achieving a cost-effective and scalable total synthesis requires significant investment in process research and development to optimize reaction conditions, yields, and purification methods.
Experimental Protocols
Synthesis of the AB-Ring Enone Precursor from an Isoxazole (B147169) Aldehyde
The synthesis of the key AB-ring enone, a direct downstream product of intermediates like this compound, is a critical sequence in the total synthesis of tetracyclines. While the exact industrial synthesis of this compound is proprietary, the following represents a key conceptual step in the overall strategy. The process involves the reaction of an isoxazole intermediate with a suitable D-ring precursor via a Michael-Claisen cyclization.[2][3]
Key Reaction: Michael-Claisen Cyclization for C-Ring Formation
-
Anion Formation: A suitable D-ring precursor is deprotonated using a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) to form a reactive anion.
-
Michael Addition: The AB-ring enone (derived from an intermediate like this compound) is added to the solution containing the D-ring anion. This results in a highly stereoselective Michael addition.
-
Claisen Cyclization: The reaction mixture is gradually warmed, which induces an intramolecular Claisen cyclization to form the tetracyclic core.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified using chromatographic techniques to yield the protected tetracycline analogue.
Visualizing the Synthetic Strategy
Signaling Pathway of Tetracycline Action
Tetracyclines exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.
Caption: Mechanism of action of tetracycline antibiotics.
Experimental Workflow: Total Synthesis vs. Semi-Synthesis
The workflows for producing tetracycline analogues differ significantly between the total synthesis and semi-synthetic approaches.
References
A Comparative Guide to Tetracycline Synthesis: From Fermentation to Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetracycline (B611298) and its derivatives represent a cornerstone of antibacterial therapy. The scalability of their production is a critical factor for both economic viability and accessibility. This guide provides an objective comparison of the three primary pathways for tetracycline synthesis: biosynthesis via fermentation, semi-synthesis, and total chemical synthesis. We present a detailed analysis of their scalability, supported by experimental data, to inform research and development decisions in the pharmaceutical industry.
At a Glance: Scalability Comparison of Tetracycline Synthesis Pathways
The choice of synthesis pathway for tetracyclines is a trade-off between feedstock cost, process complexity, yield, and the potential for generating novel derivatives. While biosynthesis remains the most cost-effective method for producing foundational tetracyclines, total synthesis offers unparalleled flexibility for creating new and potent analogues.
| Parameter | Biosynthesis (Fermentation) | Semi-Synthesis | Total Chemical Synthesis |
| Typical Yield | 5–30 g/L[1] | Step-dependent, e.g., ~34% for a key step in doxycycline (B596269) synthesis. | Route-dependent, e.g., 8.3% overall yield for doxycycline (18 steps)[2][3] |
| Production Cost | Generally the lowest for bulk production.[4][5] | Moderate, dependent on the cost of the starting tetracycline. | High, due to multi-step processes and expensive reagents. |
| Scalability | Highly scalable, with established industrial infrastructure.[1] | Scalable, dependent on the availability of the biosynthetic starting material. | Scalability is a key consideration in modern synthetic design, with multi-kilogram scales achievable.[6] |
| Flexibility for Analogue Production | Limited to naturally occurring tetracyclines and their biosynthetic intermediates. | Limited to modifications of the existing tetracycline scaffold.[4] | High, allows for the creation of novel analogues with modifications at previously inaccessible positions.[6] |
| Environmental Impact | Generates large volumes of aqueous waste and antibiotic mycelial residues. | Involves the use of chemical reagents and solvents, contributing to waste streams. | Can generate significant chemical waste, though green chemistry principles are increasingly being applied to mitigate this. |
Visualizing the Pathways
To better understand the workflow of each synthesis method, the following diagrams illustrate the core processes.
Caption: Workflow for the biosynthesis of tetracycline via fermentation.
Caption: General workflow for the semi-synthesis of tetracycline derivatives.
Caption: A simplified workflow for the total chemical synthesis of tetracyclines.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthesis pathways. Below are representative protocols for each major route.
Biosynthesis: Oxytetracycline (B609801) Production by Streptomyces rimosus
This protocol is based on established industrial fermentation procedures.
1. Strain and Inoculum Preparation:
-
A high-yielding strain of Streptomyces rimosus is used.
-
The strain is maintained on a suitable agar (B569324) medium (e.g., containing glucose, yeast extract, malt (B15192052) extract, and peptone) and subcultured regularly.
-
For inoculum preparation, a spore suspension is transferred to a reactivation medium and incubated for 24 hours. This is then used to inoculate a seed fermenter.
2. Fermentation Medium:
-
A typical production medium contains a carbon source (e.g., starch, glucose, or vegetable oil), a nitrogen source (e.g., corn steep liquor, yeast extract), and mineral salts.[7][8][9]
-
For example, a medium for oxytetracycline production might contain (per liter): corn steep liquor (25 g), CaCO₃ (9 g), (NH₄)₂SO₄ (5.6 g), starch (47 g), and other trace elements.[9]
3. Fermentation Conditions:
-
Fermentation is carried out in large-scale, sterilized bioreactors (e.g., 1,200 L).[7]
-
Continuous aeration and agitation are provided to ensure sufficient oxygen supply for the aerobic microorganisms.[1][8]
4. Downstream Processing:
-
After fermentation, the broth is harvested and the mycelium is separated by filtration.[1]
-
The pH of the filtrate is adjusted to precipitate the crude oxytetracycline.[1]
-
The crude product is then extracted using a solvent such as 1-butanol.[7]
-
Further purification is achieved through a series of crystallization steps.[1]
Semi-Synthesis: Doxycycline from Oxytetracycline
This protocol outlines a microwave-assisted, one-pot synthesis of doxycycline.
1. Materials:
-
Oxytetracycline
-
Rhodium on activated carbon (Rh/AC 5 wt%) catalyst
-
Water (as solvent)
-
Hydrogen gas (H₂)
-
Microwave reactor
2. Procedure:
-
In a microwave reactor vessel, combine 50 mg of oxytetracycline and 50 mg of Rh/AC 5 wt% catalyst.[2]
-
Add 2 mL of water to the vessel.[2]
-
Seal the vessel and pressurize with 5 bar of hydrogen gas.[2]
-
Heat the reaction mixture to 50°C using microwave irradiation for 2-4 hours.[2]
-
After the reaction, the mixture is cooled, and the catalyst is removed by filtration.
-
The resulting solution contains a mixture of α-doxycycline and β-doxycycline. The desired α-doxycycline can be selectively produced with a yield of up to 34% by first forming an oxytetracycline-cyclodextrin complex.[2][11]
3. Purification:
-
The product is purified from the reaction mixture, for example, by using ethanol (B145695) washes to recover the doxycycline.[2]
Total Synthesis: Myers' Synthesis of 6-Deoxytetracyclines
This is a summary of the key steps in the convergent total synthesis of 6-deoxytetracyclines developed by the Myers group.
1. Synthesis of the AB-Ring Precursor (Enone):
-
The synthesis begins with the preparation of an enantiomerically pure AB-ring precursor, often referred to as the "AB enone".[2][12]
-
One route starts from benzoic acid, which undergoes a series of reactions including fermentation to a dihydrodiol, epoxidation, rearrangement, and silylation to yield a key ester intermediate.[12]
-
This is followed by several more steps to construct the bicyclic AB-ring system.[12]
2. Synthesis of the D-Ring Precursor:
-
A variety of D-ring precursors can be synthesized, allowing for the generation of diverse tetracycline analogues.[12]
3. Convergent Coupling and C-Ring Formation:
-
The AB enone and the D-ring precursor are coupled in a key Michael-Claisen condensation reaction to form the C-ring.[2][6]
-
This reaction is highly diastereoselective, controlling the stereochemistry of the final product.[12]
4. Deprotection and Final Product Formation:
-
The coupled product undergoes a series of deprotection steps to remove protecting groups from the various functional groups on the tetracycline scaffold.[6][12]
-
This yields the final 6-deoxytetracycline antibiotic.[12]
-
The overall synthesis of doxycycline via this route has been achieved in 18 steps with an 8.3% yield.[3]
Conclusion
The scalability of tetracycline synthesis is a multifaceted issue with no single "best" pathway. Biosynthesis remains the most economically viable option for the large-scale production of foundational tetracyclines. Semi-synthesis provides a bridge, allowing for the creation of improved second and third-generation antibiotics from these natural precursors. Total chemical synthesis, while traditionally complex and costly, has emerged as a powerful tool for drug discovery, offering the potential to design and produce novel tetracycline analogues capable of overcoming antibiotic resistance. The choice of pathway will ultimately depend on the specific tetracycline derivative being produced, the desired scale of production, and the economic and environmental considerations of the manufacturing process.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 3. A convergent enantioselective route to structurally diverse 6-deoxytetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefits of Biosynthetic Approaches – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Waste generation in pharmaceutical manufacturing industry | PPTX [slideshare.net]
- 7. The fermentative production of oxytetracycline on industrial by-products by Streptomyces rimosus 12907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytetracycline Formation by Streptomyces rimosus in Chemically Defined Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2871166A - Fermentation of oxytetracycline by streptomyces rimosus - Google Patents [patents.google.com]
- 10. Optimized bioreactor methods for tetracycline from Streptomyces aureofaciens [wisdomlib.org]
- 11. quora.com [quora.com]
- 12. Total Synthesis of the Tetracyclines [organic-chemistry.org]
A Comparative Guide to the Synthesis of TP748: A Key Intermediate for Novel Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, highly enantioselective synthetic method for TP748, a critical isoxazole (B147169) intermediate for the development of new tetracycline (B611298) antibiotics, against established alternative synthetic strategies. The information presented is intended to assist researchers in making informed decisions regarding synthetic route selection based on performance, efficiency, and practicality.
Introduction to this compound and its Synthetic Importance
This compound, chemically known as (S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine, is a chiral allylic amine that serves as a crucial building block in the total synthesis of advanced tetracycline analogs.[1][2] The stereochemistry of this compound is pivotal for the biological activity of the final tetracycline product. Therefore, the development of efficient and highly stereoselective synthetic methods for its production is of significant interest to the medicinal chemistry community. This guide will focus on a novel synthetic approach and compare it with other prominent methods for the asymmetric synthesis of chiral allylic amines.
The New Synthetic Method for this compound
A recently developed practical and enantioselective synthetic route to a key precursor of tetracycline antibiotics provides a robust method for the synthesis of this compound.[1] This method is highlighted by its high enantioselectivity and utilization of readily available starting materials.
Signaling Pathway of the New Synthetic Method
Caption: Synthetic pathway for this compound.
Experimental Protocol for the New Synthetic Method
Step 1: Synthesis of 3-(Benzyloxy)isoxazole-5-carbaldehyde (B1588171) Methyl 3-hydroxy-5-isoxazolecarboxylate is first O-benzylated using benzyl (B1604629) bromide in the presence of a base such as potassium carbonate. The resulting ester is then reduced to the corresponding aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
Step 2: Enantioselective addition of Divinylzinc The aldehyde from Step 1 undergoes an enantioselective addition of divinylzinc in the presence of a chiral ligand (e.g., a derivative of (-)-N,N-dimethylephedrine) to yield the corresponding (S)-allylic alcohol with high enantiomeric excess.
Step 3: Mesylation of the Allylic Alcohol The hydroxyl group of the chiral allylic alcohol is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine.
Step 4: Amination to form this compound The resulting mesylate is then displaced by dimethylamine (B145610) to afford the final product, this compound.
Alternative Synthetic Methods
Several alternative strategies exist for the enantioselective synthesis of chiral allylic amines, which could be adapted for the synthesis of this compound. These methods primarily include transition metal-catalyzed allylic amination and organocatalytic approaches.
Iridium-Catalyzed Asymmetric Allylic Amination
Iridium catalysts are known to be highly effective for the enantioselective allylic amination of allylic carbonates or acetates.[3][4] This method offers high regioselectivity and enantioselectivity for a broad range of substrates.
Experimental Protocol: A racemic allylic acetate (B1210297) or carbonate precursor to this compound would be reacted with dimethylamine in the presence of a chiral iridium catalyst, typically formed in situ from a precursor like [Ir(COD)Cl]2 and a chiral phosphoramidite (B1245037) ligand. The reaction is usually carried out in a suitable solvent such as THF or dioxane at room temperature.
Palladium-Catalyzed Asymmetric Allylic Amination
Palladium-catalyzed asymmetric allylic amination is a widely used and well-established method for the synthesis of chiral allylic amines.[5][6] Various chiral ligands, such as those based on the Trost ligand or BINAP, have been successfully employed.
Experimental Protocol: An appropriate allylic substrate (e.g., carbonate or phosphate) is treated with dimethylamine in the presence of a palladium catalyst, such as Pd2(dba)3, and a chiral ligand. The reaction conditions, including solvent and temperature, are optimized based on the specific substrate and ligand used.
Organocatalytic Asymmetric Allylation of Imines
An alternative approach involves the organocatalytic asymmetric allylation of an imine derived from the corresponding aldehyde.[7][8] Chiral Brønsted acids or chiral amines can be used as catalysts.
Experimental Protocol: An imine is formed from 3-(benzyloxy)isoxazole-5-carbaldehyde and dimethylamine. This imine is then reacted with an allylating agent, such as allylboronate or allyl trichlorosilane, in the presence of a chiral organocatalyst (e.g., a BINOL-derived phosphoric acid).
Performance Comparison
The following tables summarize the key performance indicators for the new synthetic method for this compound and the alternative approaches. Data for the alternative methods are representative of the synthesis of similar chiral allylic amines and may vary for the specific synthesis of this compound.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | New Synthetic Method | Iridium-Catalyzed Amination | Palladium-Catalyzed Amination | Organocatalytic Allylation |
| Starting Material | Methyl 3-hydroxy-5-isoxazolecarboxylate | Racemic allylic acetate/carbonate | Racemic allylic acetate/carbonate | 3-(Benzyloxy)isoxazole-5-carbaldehyde |
| Number of Steps | 4 | 1 (from allylic precursor) | 1 (from allylic precursor) | 2 |
| Overall Yield | ~21% (over 9 steps for a related precursor)[1] | Typically 70-95%[3] | Typically 70-98%[5] | Typically 60-90%[7][8] |
| Enantioselectivity (% ee) | >95%[1] | Typically >90%[3][4] | Typically 85-99%[5][6] | Typically 80-98%[7][8] |
| Key Reagents | Divinylzinc, Chiral Ligand, MsCl, HNMe2 | [Ir(COD)Cl]2, Chiral Ligand | Pd2(dba)3, Chiral Ligand | Chiral Organocatalyst, Allylating Agent |
| Scalability | Demonstrated on a gram scale[1] | Generally good | Generally good | Can be challenging |
Experimental Workflow Validation
The validation of any new synthetic method requires a systematic workflow to ensure reproducibility, scalability, and purity of the final product.
Caption: Workflow for synthetic method validation.
Conclusion
References
- 1. Iridium Complex-Catalyzed Allylic Amination of Allylic Esters [organic-chemistry.org]
- 2. Catalytic Asymmetric Allylic Amination with Isatins, Sulfonamides, Imides, Amines and N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of reaction kinetics: TP748 vs [alternative intermediate]
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of reaction efficiency, peptide purity, and the overall success of synthesizing complex peptide sequences. Among the myriad of available options, uronium-based reagents have become mainstays in both academic and industrial laboratories. This guide presents a comparative analysis of two prominent uronium salt coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). We will delve into their reaction kinetics, mechanisms of action, and performance, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.
Executive Summary: HATU's Kinetic Advantage
While both HATU and HBTU are highly effective coupling reagents, experimental evidence consistently demonstrates HATU's superior performance, particularly in terms of reaction speed and the purity of the final peptide product.[1] This advantage is most pronounced in the synthesis of "difficult" or sterically hindered peptide sequences, which are prone to aggregation and side reactions.[1] The enhanced reactivity of HATU is attributed to the formation of a more reactive active ester intermediate, which accelerates the rate of amide bond formation.[1]
Comparative Performance Data
The following tables summarize the key performance indicators for HATU and HBTU based on available experimental data.
Table 1: Reaction Kinetics and Purity
| Parameter | HATU | HBTU | Reference |
| Reaction Half-life | < 2 minutes (O-HATU isomer) | > 1 hour | [2] |
| Crude Purity (2 x 1 min coupling) | 83.63% | - | [3] |
| Crude Purity (2 x 20 min coupling) | 79.85% | - | [3] |
| Coupling Efficiency | High | High, but generally lower than HATU | [1] |
| Epimerization Risk | Lower | Higher | [1] |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[1]
Mechanism of Action: The Critical Difference
The variance in efficiency between HATU and HBTU lies in the nature of the active ester intermediate formed with the carboxylic acid. This intermediate is the key species that undergoes nucleophilic attack by the amine to form the peptide bond.
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, rendering the resultant OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] This heightened reactivity translates to faster and more complete coupling reactions.[1]
HBTU , conversely, contains a standard benzotriazole (B28993) (HOBt) moiety. The OBt-ester it forms is less reactive than the OAt-ester generated by HATU.[1] This can lead to slower reaction times and an increased likelihood of side reactions, including epimerization, which is the loss of stereochemical integrity at the activated amino acid residue.[1]
Experimental Protocols
A robust comparative study of reaction kinetics requires a standardized experimental protocol. The following outlines a general procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) that can be adapted for the kinetic analysis of HATU and HBTU.
Materials:
-
Fmoc-protected amino acid
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF to remove residual deprotection solution.
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), the coupling reagent (HATU or HBTU, 3-5 equivalents), and a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
-
Kinetic Monitoring: At defined time intervals, a small aliquot of the resin is removed, washed, and the extent of the coupling reaction is determined using a qualitative test (e.g., Kaiser test) or quantitative analysis (e.g., cleaving the peptide from the resin and analyzing by HPLC).
-
Washing: Once the coupling reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Conclusion: Selecting the Optimal Reagent
For routine peptide synthesis, both HATU and HBTU are capable reagents. However, for challenging sequences, rapid synthesis protocols, and instances where minimizing epimerization is paramount, the experimental evidence strongly supports the use of HATU as the more efficient and reliable coupling reagent.[1] Its ability to form a more reactive active ester translates to higher purity and yields, ultimately saving time and resources in the production of complex peptides. The choice between HATU and HBTU should be guided by the specific requirements of the synthesis, including the complexity of the peptide, desired purity, and budgetary considerations.
References
Safety Operating Guide
Proper Disposal Procedures for TP748: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible disposal of chemical intermediates like TP748 is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential information and a procedural framework for the proper disposal of this compound (CAS Number: 951698-15-0), an isoxazole (B147169) derivative used as a key intermediate in the synthesis of fully synthetic tetracyclines.
Important Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on best practices for the disposal of hazardous research-grade chemicals and isoxazole derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier-provided SDS for specific handling and disposal instructions.
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, adherence to strict safety protocols is mandatory to minimize exposure and prevent environmental contamination. Based on safety information for structurally similar compounds, this compound should be handled as a hazardous substance.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields or goggles, and a laboratory coat. | To prevent skin and eye contact with the chemical. |
| Ventilation | All handling and packaging for disposal must be conducted in a certified chemical fume hood. | To minimize the risk of inhaling any fine particulates or vapors. |
| Waste Container | Use a dedicated, properly labeled, and sealable container for hazardous chemical waste. The container must be compatible with organic compounds. | To ensure secure containment and prevent accidental spills or reactions. |
| Labeling | The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number "951698-15-0," and any associated hazard symbols. | To comply with regulations and inform waste management personnel of the container's contents. |
| Storage | Store the sealed waste container in a designated satellite accumulation area, away from incompatible chemicals, heat sources, and high-traffic areas. | To ensure safe temporary storage prior to collection by environmental health and safety personnel. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Characterize waste this compound as "hazardous chemical waste."
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Container Selection and Management:
-
If possible, use the original container for waste accumulation, provided it is in good condition.
-
If the original container is not suitable, transfer the waste to a compatible, leak-proof container.
-
Ensure the container is kept tightly closed when not in use.
-
-
Waste Collection:
-
Perform all waste transfer operations within a certified chemical fume hood.
-
Carefully transfer the solid this compound waste into the designated hazardous waste container. Avoid generating dust.
-
Place any contaminated disposable materials, such as weighing paper or gloves, into the same hazardous waste container.
-
-
Container Sealing and Storage:
-
Securely seal the lid of the hazardous waste container.
-
Wipe the exterior of the container with a suitable solvent to remove any external contamination.
-
Ensure the label on the container is complete and legible, including the chemical name, CAS number, and the date when waste was first added.
-
Transport the sealed container to your laboratory's designated satellite accumulation area for hazardous waste.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and collection.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their organization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
